Boc-Gly-Gly-OH
説明
The exact mass of the compound N-(tert-butoxycarbonyl)glycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-4-6(12)10-5-7(13)14/h4-5H2,1-3H3,(H,10,12)(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAHOVOSOAFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318732 | |
| Record name | N-(tert-butoxycarbonyl)glycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31972-52-8 | |
| Record name | 31972-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(tert-butoxycarbonyl)glycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-Gly-Gly-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)glycylglycine, commonly referred to as Boc-Gly-Gly-OH, is a pivotal dipeptide derivative extensively utilized as a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS). The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the N-terminus provides remarkable stability and facilitates controlled, stepwise elongation of peptide chains. This technical guide offers an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its application, and a visual representation of its role in a standard peptide synthesis workflow.
Core Properties of this compound
This compound is a white to off-white crystalline powder or solid.[1][2][3] Its chemical structure consists of two glycine residues linked by a peptide bond, with the N-terminal amino group protected by a Boc group. This protecting group is crucial for preventing unwanted side reactions during peptide coupling and can be readily removed under acidic conditions.[1][4]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Chemical Formula | C₉H₁₆N₂O₅ | [1][3][5] |
| Molecular Weight | 232.23 g/mol | [2][5] |
| CAS Number | 31972-52-8 | [1][2][3][5][6] |
| Appearance | White to off-white solid/powder | [1][2][3] |
| Melting Point | 128 - 133 °C | [3] |
| Purity | ≥98% (HPLC) | [3] |
Solubility
This compound exhibits good solubility in various polar organic solvents, which is a critical characteristic for its application in synthesis.
| Solvent | Solubility | References |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (430.61 mM) | [2] |
| Methanol | Soluble | [1] |
| Water | Soluble | [1] |
Applications in Peptide Synthesis
The primary application of this compound is as a dipeptide building block in the synthesis of more complex peptides and peptide-based therapeutics.[1][7][8] Its use simplifies the synthetic process by introducing two glycine units in a single coupling step. The Boc protecting group ensures that the N-terminal amine remains unreactive until its selective removal is desired, allowing for the controlled elongation of the peptide chain.[1][8]
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the synthesis of a tripeptide, specifically Boc-Gly-Gly-Ala-OMe, as a representative example. This involves two key stages: the deprotection of a C-terminal protected amino acid and the subsequent coupling with this compound.
Boc Deprotection of an Amino Acid Ester (e.g., H-Ala-OMe)
This protocol describes the removal of the Boc protecting group from a starting amino acid ester using trifluoroacetic acid (TFA).
Materials:
-
Boc-Ala-OMe
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Ala-OMe in a solution of 25% TFA in DCM.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amino acid ester (H-Ala-OMe). The crude product is often used directly in the next step.
Peptide Coupling of this compound with H-Ala-OMe
This protocol details the formation of a peptide bond between this compound and the deprotected H-Ala-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
H-Ala-OMe (from the previous step)
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent), HOBt (1.1 equivalents), and the crude H-Ala-OMe (1 equivalent) in DMF.[9]
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Add EDC (1.2 equivalents) and DIEA (2 equivalents) to the solution.[9]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.[9]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude tripeptide (Boc-Gly-Gly-Ala-OMe) by column chromatography.
Visualized Workflow
The following diagram illustrates the logical workflow for the synthesis of a tripeptide using this compound, encompassing the deprotection and coupling steps as described in the experimental protocols.
Conclusion
This compound is a highly stable and versatile dipeptide building block that plays a critical role in modern peptide synthesis. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The standardized protocols for its use in deprotection and coupling reactions ensure reliable and efficient synthesis of complex peptide structures, furthering advancements in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
An In-depth Technical Guide to Boc-Gly-Gly-OH: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-glycyl-glycine, commonly referred to as Boc-Gly-Gly-OH, is a dipeptide derivative crucial in the field of peptide chemistry and pharmaceutical sciences. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus of a diglycine backbone, renders it an essential building block for the synthesis of complex peptides and peptidomimetics. The Boc group provides stability and facilitates controlled, stepwise peptide elongation, making it a valuable tool in both solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Chemical Structure and Identification
This compound is a white to off-white crystalline powder. The molecule consists of two glycine amino acid residues linked by a peptide bond, with the N-terminal amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is key to its function in peptide synthesis, preventing unwanted side reactions at the N-terminus while the C-terminal carboxylic acid is activated for coupling.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-({[2-(tert-butoxycarbonylamino)acetyl]amino})acetic acid |
| CAS Number | 31972-52-8 |
| Molecular Formula | C₉H₁₆N₂O₅ |
| SMILES | CC(C)(C)OC(=O)NCC(=O)NCC(=O)O |
| InChI Key | HWBAHOVOSOAFLE-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 232.23 g/mol | [] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 128 - 133 °C | [2] |
| Solubility | Soluble in polar solvents such as water and methanol. Soluble in DMSO (100 mg/mL). | [2][3] |
| pKa | Data not available in the searched literature. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids. | |
| Storage | Store at 2-8°C. | [] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the two methylene (CH₂) groups of the glycine residues (as multiplets or singlets depending on the solvent and coupling, typically between 3.5 and 4.0 ppm), and the amide and carboxylic acid protons (broad signals with variable chemical shifts).
-
¹³C NMR: The carbon NMR spectrum would display signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), the carbonyl carbons of the amide and carboxylic acid (in the 170-175 ppm range), and the α-carbons of the glycine units (around 40-45 ppm).
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), C-H stretching of the alkyl groups (around 2900-3000 cm⁻¹), the C=O stretching of the urethane and amide groups (around 1650-1750 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, along with characteristic fragmentation patterns such as the loss of the Boc group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of glycyl-glycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Figure 2: General workflow for the synthesis of this compound.
Detailed Protocol (based on patent literature):
-
Dissolve glycyl-glycine in an aqueous solution of sodium bicarbonate (or another suitable base).
-
To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in an organic solvent such as dioxane or tetrahydrofuran (THF) dropwise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, the mixture is typically acidified to a pH of approximately 3 using an aqueous acid solution (e.g., 1 M HCl or citric acid solution).
-
The product is then extracted into an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is frequently used as a dipeptide building block in SPPS to introduce a Gly-Gly motif. This can be more efficient than the sequential addition of two glycine residues, particularly in sequences prone to aggregation. The general cycle for coupling this compound in Boc-chemistry SPPS is outlined below.
References
Solubility Profile of Boc-Gly-Gly-OH: A Technical Guide for Researchers
Introduction
N-tert-butoxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH) is a widely utilized dipeptide in solid-phase and solution-phase peptide synthesis. As a crucial building block for the synthesis of more complex peptides and peptidomimetics, a thorough understanding of its solubility characteristics in various solvents is paramount for researchers, scientists, and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow to aid in its effective use.
Core Concepts in Solubility
The solubility of a peptide is primarily dictated by its amino acid composition, sequence, and the presence of protecting groups. This compound, with its polar peptide backbone and the hydrophobic tert-butoxycarbonyl (Boc) protecting group, exhibits a nuanced solubility profile. Generally, peptides with a higher proportion of non-polar residues are more soluble in organic solvents, while those with charged residues are more soluble in aqueous solutions.[3][4][5]
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on product specifications and related compounds, the following table summarizes the known quantitative and qualitative solubility information.
| Solvent | Chemical Formula | Type | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (430.61 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[6] |
| Water | H₂O | Polar Protic | Sparingly Soluble | The presence of the hydrophobic Boc group limits aqueous solubility.[1] |
| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | [1][7] |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble | [1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | [1] |
Note: "Soluble" indicates that the compound dissolves to a practical extent for common applications in peptide synthesis, though the exact quantitative value is not specified in the cited sources. Researchers should perform their own solubility tests for specific concentrations.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of saturation.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Thermostatically controlled shaker or water bath
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.
-
Logical Workflow for Solubility Testing
The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific application.
Caption: A flowchart outlining the decision-making process for selecting an appropriate solvent for this compound.
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Solubility generally increases with temperature, although this relationship can be non-linear.
-
pH: For aqueous solutions, the pH can significantly affect solubility. As a carboxylic acid, the solubility of this compound is expected to increase at higher pH values due to deprotonation and salt formation.
-
Purity of the Solute and Solvent: Impurities can either enhance or decrease solubility. The presence of water in hygroscopic solvents like DMSO can also affect the final solubility.[6]
Conclusion
While comprehensive quantitative solubility data for this compound remains limited, this guide provides a foundational understanding based on available information. The dipeptide is generally soluble in common polar aprotic and polar protic organic solvents used in peptide synthesis, with limited solubility in water. For applications requiring high concentrations, DMSO is a viable option. The provided experimental protocol and logical workflow offer a systematic approach for researchers to determine the optimal solvent and conditions for their specific needs, ensuring the successful application of this versatile building block in their research and development endeavors.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 31972-52-8: this compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to Boc-Gly-Gly-OH (CAS Number: 31972-52-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-butoxycarbonyl)glycylglycine, commonly referred to as Boc-Gly-Gly-OH, is a dipeptide derivative crucial in the field of peptide chemistry and pharmaceutical development.[1] Its structure, featuring two glycine residues with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group, makes it an essential building block in the synthesis of complex peptides.[1] The Boc protecting group provides stability and allows for controlled, stepwise elongation of peptide chains in both solid-phase and solution-phase synthesis methodologies.[2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and application protocols, and relevant analytical data to support its use in research and drug development.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31972-52-8 | [1][3] |
| Molecular Formula | C₉H₁₆N₂O₅ | [1][3] |
| Molecular Weight | 232.23 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 128 - 133 °C | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Soluble in polar solvents such as water, methanol, DMF, and DCM. Sparingly soluble in water. | [1][2] |
| Storage Conditions | 2-8°C, protected from moisture and light. | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of glycylglycine (Gly-Gly) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc₂O introduces the acid-labile Boc protecting group onto the N-terminal amino group of the dipeptide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthesis methods.
Materials:
-
Glycylglycine (H-Gly-Gly-OH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Methyl tertiary butyl ether (MTBE)
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 6.1 g (0.050 mole) of glycylglycine in 56 mL of a 10% sodium carbonate solution with stirring until fully dissolved.
-
In a separate flask, dissolve 11.5 g (0.0525 mole) of Boc₂O in 60 mL of THF.
-
Under controlled temperature (20°C), slowly add the Boc₂O solution to the glycylglycine solution over a period of 30 minutes.
-
Allow the reaction to stir at a temperature below 30°C for 2 hours.
-
Extract the reaction mixture with 80 mL of methyl tertiary butyl ether to remove unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with 100 mL of ethyl acetate.
-
Wash the organic phase with water.
-
Concentrate the organic phase under reduced pressure to remove the ethyl acetate, which will result in the precipitation of a white solid.
-
Filter the solid product and dry to obtain this compound. The expected yield is approximately 85%.
References
The Sentinel of Synthesis: A Deep Dive into the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly within the realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, a versatile and reliable tool for the temporary masking of amine functionalities. Its widespread adoption is a testament to its unique combination of stability under a range of synthetic conditions and its facile, predictable cleavage under specific acidic environments. This technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles to its practical application in complex synthetic workflows.
Core Principles and Mechanism of Action
The Boc group is introduced to an amine to form a carbamate, which effectively deactivates the nucleophilicity and basicity of the nitrogen atom. This protection prevents the amine from participating in undesired side reactions during subsequent synthetic steps. The protecting group's utility is rooted in its stability towards bases, nucleophiles, and catalytic hydrogenation, conditions under which many other protecting groups would be cleaved.[1][2][3]
The true elegance of the Boc group lies in its acid-lability. Deprotection is typically achieved using moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.
Quantitative Stability Data
The stability of the Boc group is a critical factor in planning multi-step syntheses. The following tables summarize its stability under various conditions, providing a quantitative basis for reaction planning.
Table 1: Stability of Boc Group in Acidic Conditions
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | % Cleavage |
| Trifluoroacetic Acid (TFA) | 0.1% | Acetonitrile/Water | Room Temperature | 4 hours | ~10%[1] |
| Trifluoroacetic Acid (TFA) | 55% | Dichloromethane (DCM) | Room Temperature | 30 minutes | Complete |
| Trifluoroacetic Acid (TFA) | 100% | - | Room Temperature | 5 minutes | Complete (may be less effective in SPPS due to resin swelling issues)[5] |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temperature | 10-20 minutes | Complete[6] |
| Hydrochloric Acid (HCl) | 3 M | Ethyl Acetate | Room Temperature | 30 minutes | Complete[4] |
Table 2: Stability of Boc Group under Other Conditions
| Condition | Reagents | Stability | Notes |
| Basic Conditions | Piperidine, Triethylamine, Sodium Hydroxide | Stable[1] | Orthogonal to the base-labile Fmoc group. |
| Catalytic Hydrogenation | H₂, Pd/C | Stable[1] | Orthogonal to the Cbz group. |
| Thermal Conditions | Trifluoroethanol (TFE) | Labile at elevated temperatures. For example, N-Boc imidazole shows 98% deprotection at 150°C after 60 minutes.[7] | Can be used for selective deprotection based on the amine's electronic properties. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are methodologies for the introduction and removal of the Boc protecting group.
Protocol 1: Boc Protection of a Primary Amine
Objective: To protect a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add 1.0-1.2 equivalents of a base (e.g., TEA or aqueous NaOH).
-
Add 1.0-1.1 equivalents of Boc₂O to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if an organic solvent was used, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine. If a biphasic system was used, separate the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection in Solution Phase
Objective: To remove the Boc protecting group from an amine in solution.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction
Procedure:
-
Dissolve the Boc-protected amine in a suitable solvent like DCM.
-
Add an excess of the acidic deprotection reagent (e.g., a 1:1 mixture of TFA and DCM, or 5-10 equivalents of 4M HCl in dioxane).
-
Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected amine. Further purification may be required.
Protocol 3: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Objective: To remove the N-terminal Boc group from a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
-
Filter the resin and repeat the TFA treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIEA in DCM.
-
Wash the resin again with DCM to remove excess base.
-
The resin is now ready for the next amino acid coupling step.
Visualizing Workflows and Mechanisms
Diagrams are invaluable for understanding the logical flow of synthetic strategies and the underlying chemical transformations.
Caption: Mechanism of Boc protection of a primary amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: A generalized workflow for a multi-step drug synthesis utilizing Boc protection.
Applications in Drug Development: A Case Study
A compelling example of the Boc group's application in pharmaceutical manufacturing is in the synthesis of Aliskiren, a renin inhibitor used to treat hypertension.[8][9][10] In a continuous manufacturing process, an advanced intermediate undergoes a Boc deprotection step using aqueous HCl.[8][9][10] This reaction is a critical transformation in the synthetic route to the final active pharmaceutical ingredient. The choice of Boc protection in the preceding steps allows for other chemical modifications to be performed on the molecule without affecting the amine functionality. The subsequent efficient and high-yielding deprotection under controlled continuous flow conditions highlights the robustness and industrial applicability of this protecting group strategy.[8][9][10]
Conclusion
The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern organic chemist. Its predictable stability and selective lability provide a powerful handle for orchestrating complex synthetic sequences. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, quantitative stability, and practical protocols associated with the Boc group is essential for the efficient and successful synthesis of novel chemical entities. Its continued prevalence in both academic research and industrial applications underscores its enduring legacy as a sentinel of synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical [dspace.mit.edu]
An In-depth Technical Guide to Boc-Gly-Gly-OH: A Dipeptide Building Block for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)glycylglycine, commonly abbreviated as Boc-Gly-Gly-OH, is a pivotal dipeptide building block in the fields of peptide chemistry, pharmaceutical research, and drug development.[1] Its structure, featuring two glycine residues with the N-terminus protected by a tert-butoxycarbonyl (Boc) group, provides a stable and versatile component for the synthesis of complex peptides.[1][2] The Boc protecting group ensures controlled, stepwise elongation of peptide chains by preventing unintended reactions at the amine terminus, and it can be readily removed under mild acidic conditions.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with experimental protocols and data presented for practical use by researchers and professionals in the field.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), and methanol.[1][5] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 31972-52-8 | [1] |
| Molecular Formula | C₉H₁₆N₂O₅ | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 128 - 133 °C | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMF, DCM, methanol; sparingly soluble in water. | [5] |
| Storage Conditions | 2-8°C, protected from moisture and light. | [1][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of glycylglycine (H-Gly-Gly-OH) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[3][6] This solution-phase synthesis method is efficient, with reported yields between 80-85%.[6]
Experimental Protocol: Solution-Phase Synthesis
This protocol is adapted from a patented synthesis method.[6]
Materials:
-
Glycylglycine (H-Gly-Gly-OH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
10% Sodium carbonate solution
-
Tetrahydrofuran (THF)
-
Methyl tertiary butyl ether (MTBE)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 6.1 g (0.050 mol) of glycylglycine in 56 mL of 10% sodium carbonate solution with stirring until the solid is fully dissolved.
-
In a separate flask, dissolve 11.5 g (0.0525 mol) of (Boc)₂O in 60 mL of THF.
-
At 20°C, add the (Boc)₂O solution dropwise to the glycylglycine solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at 30°C for 2 hours.
-
Extract the reaction mixture with 80 mL of methyl tertiary butyl ether to remove excess (Boc)₂O.
-
Acidify the aqueous layer to a pH of 3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with 100 mL of ethyl acetate.
-
Wash the organic phase with water.
-
Concentrate the organic phase under reduced pressure to remove the ethyl acetate, which will result in the precipitation of a white solid.
-
Filter and dry the solid to obtain this compound.
Expected Yield: Approximately 9.86 g (85%).[6]
Applications in Peptide Synthesis
This compound is a fundamental component in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, enabling the precise construction of desired peptide sequences.[1]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be coupled to a resin-bound amino acid or peptide. The general cycle of Boc-based SPPS involves the deprotection of the N-terminal Boc group with an acid, such as trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid.[7][8]
This protocol describes a single coupling cycle for adding this compound to a deprotected amino group on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (prewash), followed by a 20-minute reaction to remove the existing N-terminal Boc group.[9]
-
Washing: Wash the resin with DCM (2x) and isopropanol (2x).[9]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIPEA in DCM for 3-5 minutes. Wash the resin thoroughly with DCM and DMF.
-
Coupling:
-
Pre-activate this compound (3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Peptide Cleavage from Resin
After the peptide synthesis is complete, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10] A common laboratory alternative is a "cleavage cocktail" containing TFA and scavengers to prevent side reactions.[11]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[11]
-
Filter the mixture to separate the resin from the TFA/peptide solution.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a larger volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Role in Drug Development and Biological Systems
This compound serves as a crucial intermediate in the synthesis of peptide-based drugs and therapeutics.[1] The Gly-Gly motif is found in various biologically active peptides and proteins, where it can contribute to structural flexibility or act as a spacer.[12][13]
Targeted Drug Delivery
Peptide linkers containing the Gly-Gly sequence are utilized in the development of antibody-drug conjugates (ADCs).[][15] These linkers can be designed to be cleaved by specific proteases present in the target tissue, allowing for the controlled release of a cytotoxic payload. This compound is a valuable building block for synthesizing such cleavable linkers.
Gly-Gly Containing Peptides and Signaling
Peptides containing Gly-Gly sequences can be involved in cellular signaling processes. For instance, certain neuropeptides and peptide hormones contain this motif. The introduction of synthetic peptides into biological systems can modulate these signaling pathways. A peptide ligand, synthesized using building blocks like this compound, can bind to a cell surface receptor, such as a G-protein coupled receptor (GPCR), initiating an intracellular signaling cascade that leads to a specific cellular response.
Conclusion
This compound is an indispensable tool in modern peptide chemistry. Its well-defined properties and reactivity make it a reliable building block for the synthesis of a wide array of peptides for research, therapeutic, and diagnostic applications. The protocols and data presented in this guide offer a practical framework for the effective utilization of this compound in the laboratory. As the demand for sophisticated peptide-based molecules continues to grow, the importance of high-quality building blocks like this compound will undoubtedly increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. csbiochina.com [csbiochina.com]
- 11. benchchem.com [benchchem.com]
- 12. Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. study.com [study.com]
- 15. medchemexpress.com [medchemexpress.com]
A Technical Guide to High-Purity Boc-Gly-Gly-OH for Researchers and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH) is a pivotal dipeptide derivative widely employed as a fundamental building block in peptide synthesis and various applications within pharmaceutical research and development. Its strategic use of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus provides stability and facilitates controlled, stepwise elongation of peptide chains. This technical guide offers an in-depth overview of high-purity this compound, encompassing its synthesis, purification, quality control, and applications, with a focus on providing practical information for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Supplier Specifications
High-purity this compound is readily available from a range of commercial suppliers who specialize in reagents for peptide synthesis and chemical research. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the stringent requirements of their applications. Key quality parameters typically include purity, typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as the physical appearance and solubility. Below is a comparative summary of typical specifications from prominent commercial suppliers.
| Supplier | Purity Specification | Analytical Data Provided | Available Quantities |
| Ningbo Inno Pharmchem | ≥98% | CoA, HPLC, NMR, MS | Bulk quantities |
| Chem-Impex | ≥98% (HPLC) | CoA, HPLC, NMR, MS | Gram to kilogram scale |
| Carl Roth | ≥95% | Certificate of Analysis | Gram to multi-gram scale |
| Biosynth | Varies by grade | CoA, HPLC, NMR | Gram to kilogram scale |
| SRIRAMCHEM | ≥98% | CoA, HPLC, NMR, MS | Custom synthesis available |
| Bachem | High Purity | CoA, HPLC, NMR, MS | Gram to kilogram scale |
Synthesis and Purification of High-Purity this compound
The synthesis of this compound is a well-established process in organic chemistry, typically involving the coupling of Boc-protected glycine with a glycine ester, followed by the deprotection of the ester group. The subsequent purification is critical to achieving the high purity required for pharmaceutical applications.
Synthesis Workflow
The general workflow for the synthesis of this compound can be visualized as follows:
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Glycylglycine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve glycylglycine in a 1:1 mixture of dioxane and water containing sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Detailed Experimental Protocol: Purification by Preparative HPLC
For achieving very high purity (>99.5%), preparative reverse-phase HPLC is the method of choice.
Instrumentation and Conditions:
-
Column: C18 semi-preparative or preparative column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the dissolved crude sample onto the column.
-
Run the gradient elution as described above.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the high-purity fractions and lyophilize to obtain the final product as a white solid.
Quality Control and Analytical Characterization
A comprehensive quality control process is essential to ensure the identity, purity, and consistency of this compound. The following table summarizes the key analytical techniques and typical expected results.
| Analytical Technique | Parameter Measured | Typical Specification/Result |
| Appearance | Physical state and color | White to off-white solid. |
| ¹H NMR | Proton environment | Spectrum consistent with the chemical structure. |
| ¹³C NMR | Carbon environment | Spectrum consistent with the chemical structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight (232.23 g/mol ). |
| HPLC | Purity | ≥98% |
| Melting Point | Thermal property | Approximately 128-133 °C.[1] |
| Water Content (Karl Fischer) | Moisture content | ≤0.5% |
| Residue on Ignition | Inorganic impurities | ≤0.1% |
Interpretation of Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~1.38 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
δ ~3.6-3.8 ppm (m, 4H): The four protons of the two methylene (-CH₂-) groups of the glycine residues.
-
δ ~7.0-8.0 ppm (br t, 2H): The two amide (-NH-) protons.
-
δ ~12.5 ppm (br s, 1H): The carboxylic acid (-COOH) proton.
-
-
Mass Spectrometry (ESI+):
-
m/z 233.1: [M+H]⁺
-
m/z 255.1: [M+Na]⁺
-
m/z 177.1: Loss of the tert-butyl group [-C(CH₃)₃]
-
m/z 133.1: Loss of the Boc group [-C(O)OC(CH₃)₃]
-
Application in Peptide Synthesis: Synthesis of Leu-Enkephalin
This compound is a crucial building block in the synthesis of bioactive peptides. A notable example is its use in the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide with analgesic properties.[2][3]
Solid-Phase Peptide Synthesis (SPPS) Workflow for Leu-Enkephalin
The synthesis of Leu-enkephalin can be performed using Boc-based solid-phase peptide synthesis (SPPS).
Leu-Enkephalin Signaling Pathway
Leu-enkephalin exerts its biological effects by binding to and activating opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).[4] The activation of these receptors triggers a cascade of intracellular signaling events.
The binding of Leu-enkephalin to its receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] Simultaneously, it promotes the opening of potassium channels, leading to hyperpolarization of the neuronal membrane, and inhibits the opening of voltage-gated calcium channels, which reduces neurotransmitter release.[4] These concerted actions result in a decrease in neuronal excitability and the subsequent analgesic and other physiological effects.
Conclusion
High-purity this compound is an indispensable reagent for researchers and professionals engaged in peptide synthesis and drug development. A thorough understanding of its synthesis, purification, and analytical characterization is paramount to ensuring the quality and reproducibility of experimental outcomes. The judicious selection of a reliable commercial supplier and the implementation of robust quality control measures are critical first steps. The application of this compound in the synthesis of bioactive peptides like Leu-enkephalin highlights its significance in advancing our understanding of biological processes and in the development of novel therapeutics. This guide provides a foundational resource to support these endeavors.
References
An In-depth Technical Guide to the Storage and Handling of Boc-Gly-Gly-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, handling, and application of N-(tert-Butoxycarbonyl)glycylglycine (Boc-Gly-Gly-OH), a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the success of synthetic protocols.
Compound Identification and Properties
This compound is a dipeptide derivative where the N-terminus of the glycyl-glycine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in Boc-chemistry-based solid-phase peptide synthesis (SPPS), preventing unwanted polymerization and allowing for controlled, stepwise elongation of the peptide chain.
Table 1: Physicochemical and Safety Data for this compound
| Parameter | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)glycylglycine |
| Synonyms | This compound, N-(2-N-Boc-aminoacetyl)glycine |
| CAS Number | 31972-52-8 |
| Molecular Formula | C₉H₁₆N₂O₅ |
| Molecular Weight | 232.23 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 128 - 133 °C |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Soluble in DMSO. |
| Recommended Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended temperature: 2°C to 8°C. |
| Incompatible Materials | Strong oxidizing agents. |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area. Wash thoroughly after handling. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. |
Storage and Stability
Proper storage is paramount to maintain the quality and reactivity of this compound.
-
Temperature: The recommended storage temperature is between 2°C and 8°C. Refrigerated conditions minimize the potential for degradation over time. Some suppliers may ship the product at ambient temperature, but long-term storage should be under refrigeration.
-
Moisture: The compound can be hygroscopic. It is crucial to store it in a tightly sealed container in a dry environment to prevent moisture absorption, which can interfere with subsequent coupling reactions.
-
Light: While not exceptionally light-sensitive, it is good practice to store the compound in an opaque container or in a dark location to prevent any potential photochemical degradation.
Handling and Safety Precautions
While this compound is not classified as a hazardous substance by all suppliers, it is prudent to handle it with the care required for all laboratory chemicals.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any dust particles.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.
-
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This section provides a detailed, representative methodology for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard Boc-SPPS chemistry. The following protocol is based on a 0.1 mmol scale synthesis.
Materials:
-
Peptide-resin with a free amine (e.g., H-Peptide-Merrifield resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling Reagents (choose one system):
-
System A: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
System B: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
-
Solid-phase synthesis vessel
-
Shaker or bubbler (for agitation)
Protocol Steps:
-
Resin Swelling:
-
Place the peptide-resin (0.1 mmol) in the synthesis vessel.
-
Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Boc Deprotection (if the N-terminus is Boc-protected):
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v) to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL) to remove excess base. The resin now has a free amine ready for coupling.
-
-
Activation and Coupling of this compound:
-
Method A (HBTU Activation):
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.3 mmol, 3 eq.) in a minimal amount of DMF (approx. 2-3 mL).
-
Add DIEA (0.6 mmol, 6 eq.) to the activation mixture.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Method B (DIC/HOBt Activation):
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF (approx. 2-3 mL).
-
Add this solution to the neutralized resin.
-
Add DIC (0.3 mmol, 3 eq.) to the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test) on a few resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL).
-
The resin is now ready for the next cycle of deprotection and coupling of the subsequent amino acid.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Coupling in SPPS
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Diagram 2: Logic of Using a Protected Dipeptide in SPPS
Caption: Advantages of using this compound versus stepwise coupling.
References
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)glycylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)glycylglycine, commonly referred to as Boc-Gly-Gly-OH, is a crucial dipeptide derivative widely utilized in the fields of peptide chemistry, drug discovery, and organic synthesis. Its structural design, featuring a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of a glycylglycine backbone, makes it an indispensable building block for the controlled, stepwise synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Core Data Presentation
A summary of the key quantitative data for N-(tert-Butoxycarbonyl)glycylglycine is presented below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 232.23 g/mol | [1][2] |
| Molecular Formula | C₉H₁₆N₂O₅ | [1][2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 132-134 °C | [3] |
| Solubility | Soluble in polar solvents like water and methanol | [3] |
| CAS Number | 31972-52-8 | [4] |
Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)glycylglycine
The standard laboratory synthesis of N-(tert-Butoxycarbonyl)glycylglycine involves the protection of the amino group of glycylglycine using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.[5]
Materials:
-
Glycylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Dioxane (or a similar solvent)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl) or other acid for pH adjustment
Procedure:
-
Dissolve glycylglycine in an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the reaction mixture is typically acidified to a pH of approximately 3 using a dilute acid solution (e.g., 1M HCl).
-
The product is then extracted with an organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude N-(tert-Butoxycarbonyl)glycylglycine.
-
The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity final product.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) Analysis:
HPLC is a standard technique to assess the purity of N-(tert-Butoxycarbonyl)glycylglycine. A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength of approximately 210-220 nm.
-
Expected Outcome: A single major peak corresponding to N-(tert-Butoxycarbonyl)glycylglycine, with the retention time dependent on the specific HPLC conditions. The purity is determined by the relative area of this peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Expected signals include a singlet for the nine protons of the tert-butyl group, signals for the methylene protons of the two glycine residues, and signals for the amide and carboxylic acid protons.
-
¹³C NMR: Expected signals include those for the carbonyl carbons of the Boc group and the peptide bonds, the quaternary carbon and methyl carbons of the tert-butyl group, and the α-carbons of the glycine residues.
Logical Workflow: Synthesis of N-(tert-Butoxycarbonyl)glycylglycine
The following diagram illustrates the general workflow for the synthesis of N-(tert-Butoxycarbonyl)glycylglycine.
Biological Significance and Applications
N-(tert-Butoxycarbonyl)glycylglycine itself does not have a well-defined, direct biological or signaling role. Its primary significance lies in its application as a protected dipeptide building block in the synthesis of biologically active peptides.[1] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acids (e.g., trifluoroacetic acid), allowing for the sequential elongation of a peptide chain. This makes it a fundamental tool in the development of peptide-based therapeutics, which are of interest for a wide range of diseases.[1] It is also used in the synthesis of peptidomimetics and other complex organic molecules.
References
Methodological & Application
Application Notes and Protocols for Boc-Gly-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective utilization of Boc-Gly-Gly-OH in solid-phase peptide synthesis (SPPS). This dipeptide derivative serves as a valuable building block for introducing Gly-Gly motifs, which can be crucial for the synthesis of bioactive peptides, including those with challenging poly-glycine sequences.
Introduction
This compound, or N-(tert-Butoxycarbonyl)glycylglycine, is a dipeptide protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is fundamental to Boc-based SPPS, a well-established method for peptide synthesis. The Boc group provides stable protection to the amino terminus during coupling reactions and can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] The use of a dipeptide unit like this compound can be particularly advantageous in SPPS for several reasons: it can help to overcome the difficulties associated with the repetitive coupling of individual glycine residues, reduce the number of synthesis cycles, and potentially improve the purity of the final peptide.[4]
Key Applications
-
Synthesis of Bioactive Peptides: The Gly-Gly motif is present in numerous biologically active peptides. This compound serves as a key intermediate in the development of novel peptide-based drugs.[1]
-
Incorporation of Poly-Glycine Sequences: The synthesis of peptides containing poly-glycine tracts can be challenging due to the potential for aggregation and incomplete coupling reactions. The use of this compound can facilitate the synthesis of such sequences.[4]
-
General Peptide Synthesis: As a fundamental dipeptide unit, it can be incorporated into a wide variety of peptide sequences in both solid-phase and solution-phase synthesis.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 31972-52-8 |
| Molecular Formula | C₉H₁₆N₂O₅ |
| Molecular Weight | 232.23 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Solubility | Soluble in organic solvents such as DMF and DCM |
Table 2: Comparison of Common Coupling Reagents for this compound in SPPS
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. This table provides a comparative overview of common coupling reagents for the incorporation of this compound. The quantitative data are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct, diisopropylurea, is soluble in common SPPS solvents.[5] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt and a reliable choice for most couplings.[5][6] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings, though it is a more expensive option.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
General Workflow for Boc-SPPS
The overall workflow for solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.
References
Application Notes and Protocols: Solution-Phase Peptide Coupling with Boc-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solution-phase coupling of N-tert-butyloxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH), a key dipeptide intermediate in the synthesis of more complex peptide structures. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility in organic solvents, facilitating controlled, stepwise peptide chain elongation.[1] This document outlines two common and effective coupling methodologies, DCC/HOBt and EDC, offering a guide for the synthesis of tripeptides and larger peptide fragments in a solution-phase environment.
Materials and Reagents
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Xaa-OR·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
n-Hexane or petroleum ether
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Experimental Protocols
This section details the procedures for the coupling of this compound with a C-terminally protected amino acid (H-Xaa-OR), followed by the deprotection of the Boc group for subsequent couplings.
2.1. Protocol 1: DCC/HOBt Mediated Coupling
This method utilizes the coupling reagent DCC in the presence of HOBt to activate the carboxylic acid of this compound and suppress racemization.[2][3][4]
Procedure:
-
Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF (10 mL per mmol of this compound).
-
In a separate flask, suspend the amino acid ester hydrochloride (H-Xaa-OR·HCl, 1.1 eq.) in anhydrous DCM and add DIPEA or TEA (1.1 eq.) to neutralize the salt. Stir for 15-20 minutes at room temperature.
-
Combine the solutions from steps 1 and 2.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 95:5 or EtOAc:Hexane 1:1).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DCM.
-
Proceed with the workup and purification as described in Section 4.
2.2. Protocol 2: EDC Mediated Coupling
EDC is a water-soluble carbodiimide, and its urea byproduct can be easily removed by aqueous extraction, making it a convenient choice for solution-phase synthesis.[5][6]
Procedure:
-
Dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride (H-Xaa-OR·HCl, 1.1 eq.) in anhydrous DCM (10 mL per mmol of this compound).
-
Add DIPEA or TEA (1.1 eq.) to the mixture and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the cooled solution in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the workup and purification as described in Section 4.
2.3. Boc Group Deprotection
The Boc protecting group is readily removed under acidic conditions to liberate the N-terminal amine for the next coupling step.[7][8]
Procedure:
-
Dissolve the Boc-protected peptide in DCM (5-10 mL per mmol).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting peptide-TFA salt can be precipitated and washed with cold diethyl ether.
-
The crude deprotected peptide is then dried under vacuum and can be used in the next coupling step after neutralization.
Data Presentation
The following table summarizes typical quantitative data for the solution-phase coupling of this compound with a generic amino acid ester (H-Ala-OMe) using the described protocols.
| Coupling Method | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Protocol 1 | DCC (1.1) | HOBt (1.1) | DIPEA (1.1) | DCM | 12-24 | 80-90 | >95 |
| Protocol 2 | EDC (1.2) | None | DIPEA (1.1) | DCM | 4-12 | 85-95 | >95 |
Yields and purity are dependent on the specific amino acid ester used and the efficiency of the purification process.
Workup and Purification
A standard aqueous workup is employed to remove excess reagents and byproducts, followed by purification, typically by silica gel chromatography.
Procedure:
-
After the reaction is complete (and DCU filtered off in the case of DCC coupling), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude peptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the pure protected peptide.
Mandatory Visualization
Caption: Workflow for this compound solution-phase coupling.
Caption: DCC/HOBt activation and coupling of this compound.
References
Application Notes and Protocols for the Use of Boc-Gly-Gly-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-glycyl-glycine (Boc-Gly-Gly-OH) is a valuable dipeptide derivative widely utilized in pharmaceutical research and drug development. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus of a diglycine backbone, makes it an ideal building block for various applications. The Boc group provides stability and allows for controlled, stepwise elongation of peptide chains, while the diglycine moiety can function as a simple, flexible spacer.[1][] These characteristics make this compound a key component in the synthesis of peptide-based therapeutics, linkers for drug conjugates, and targeted drug delivery systems.[3]
Key Applications in Drug Development
-
Peptide Synthesis: this compound is a fundamental building block in both solid-phase and solution-phase peptide synthesis.[1] The Boc protecting group ensures that the N-terminus of the dipeptide does not react during the coupling of its C-terminus to another amino acid or amine-containing molecule. This allows for the precise construction of complex peptide sequences.[1]
-
Linkers for Antibody-Drug Conjugates (ADCs): The diglycine structure can be incorporated into more complex peptide linkers, such as Gly-Gly-Phe-Gly, which are designed to be cleaved by specific proteases in the tumor microenvironment.[4][5] This targeted release of a cytotoxic payload from an antibody enhances the therapeutic window of the drug. This compound can serve as a starting point for the synthesis of such cleavable linkers.
-
Spacers in Drug Delivery Systems: The flexible nature of the glycine-glycine backbone makes it a suitable spacer to connect a targeting ligand (like a peptide or antibody) to a therapeutic agent.[4] This spacing can be crucial for maintaining the biological activity of both the targeting moiety and the drug.
Data Presentation
The following table summarizes typical quantitative data associated with the use of this compound in peptide synthesis. These values are illustrative and can vary depending on the specific reaction conditions, scale, and the nature of the coupled substrates.
| Parameter | Typical Value | Notes |
| Purity of this compound | ≥98% | As supplied by commercial vendors.[] |
| Coupling Efficiency (per step) | >95% | Monitored by tests like the Kaiser test for free primary amines. |
| Boc Deprotection Yield | ~90-99% | Dependent on the deprotection method and substrate.[6] |
| Overall Crude Peptide Yield (SPPS) | 60-80% | For a short peptide sequence; dependent on peptide length and sequence.[7] |
| Final Purified Peptide Yield | 20-40% | Post-purification yield after techniques like RP-HPLC.[7] |
Experimental Protocols
Protocol 1: Coupling of this compound to an Amine using DCC/HOBt
This protocol describes a standard procedure for the solution-phase coupling of this compound to an amine-containing compound (e.g., an amino acid ester or an amine-modified drug).
Materials:
-
This compound
-
Amine-containing compound (H2N-R)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or a mixture of DCM/DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add DCC (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the activation to proceed for 30 minutes at 0 °C.
-
Addition of Amine: Add the amine-containing compound (H2N-R) (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with DCM. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x). d. Dry the organic layer over anhydrous MgSO4 or Na2SO4. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure Boc-Gly-Gly-R conjugate.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group to expose the N-terminal amine of the Gly-Gly peptide, which can then be further elongated.
Materials:
-
Boc-Gly-Gly-containing compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional, for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.
-
Addition of TFA: To the stirred solution, add an equal volume of TFA. A common ratio is 1:1 TFA:DCM.[8] For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 25% in DCM) can be used, but with a longer reaction time.[8]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, toluene can be added and co-evaporated (2-3 times).
-
Neutralization (Optional, for workup): a. Dissolve the crude residue (which is the TFA salt of the amine) in water or a suitable buffer. b. Carefully add saturated NaHCO3 solution until the pH is basic (pH 8-9). c. Extract the free amine with a suitable organic solvent (e.g., ethyl acetate or DCM). d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected peptide. Note: For peptides intended for further solid-phase synthesis, the TFA salt is often used directly after neutralization on the resin.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating this compound
This protocol provides a general workflow for incorporating this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acids
-
This compound
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Peptide synthesis vessel with a filter
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the reaction vessel.
-
First Amino Acid Attachment (if starting a new peptide): Attach the first Boc-protected amino acid to the resin according to standard esterification procedures (e.g., the cesium salt method).
-
Deprotection: a. Wash the resin with DCM. b. Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[3] c. Drain the TFA solution and wash the resin with DCM, followed by methanol, and then DCM again.
-
Neutralization: a. Wash the resin with DMF. b. Add a solution of 10% DIEA in DMF and agitate for 5-10 minutes. c. Drain and wash the resin thoroughly with DMF.
-
Coupling of this compound: a. In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes. b. Add the activated this compound solution to the neutralized resin. c. Agitate for 2-4 hours. d. Monitor the coupling completion using the Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
-
Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Visualizations
Caption: Workflow for coupling this compound to an amine.
Caption: Boc deprotection workflow.
Caption: Conceptual diagram of a Gly-Gly containing linker in an ADC.
References
- 1. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for Creating Custom Peptide Libraries with Boc-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custom peptide libraries are invaluable tools in drug discovery and biomedical research, enabling the high-throughput screening of vast numbers of peptides to identify novel ligands, enzyme substrates, or inhibitors.[1] The use of dipeptide building blocks, such as N-α-tert-butyloxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH), in solid-phase peptide synthesis (SPPS) offers a strategic approach to introduce flexible glycine-glycine motifs, which can be crucial for peptide conformation and binding. This document provides detailed application notes and experimental protocols for the creation of custom peptide libraries utilizing this compound, with a focus on the Boc/Bzl protection strategy.
Application Notes
The incorporation of a Gly-Gly dipeptide unit can be advantageous for several reasons:
-
Increased Flexibility: The absence of a side chain in glycine residues imparts significant conformational flexibility to the peptide backbone. This can be beneficial when the exact conformational requirements of a binding pocket are unknown, allowing the peptide library members to adopt a wider range of shapes.
-
Reduced Steric Hindrance: The small size of glycine residues minimizes steric hindrance during peptide synthesis, which can lead to higher coupling efficiencies, particularly in challenging sequences.
-
Spacer/Linker Element: The Gly-Gly motif can serve as a simple and effective spacer or linker between a pharmacophore and the main peptide sequence or between different functional domains of a peptide.
-
Fragment Condensation Strategy: Utilizing this compound as a dipeptide building block can streamline the synthesis process. This fragment condensation approach reduces the number of individual coupling and deprotection steps required, potentially increasing overall yield and purity. A significant advantage of using a C-terminal glycine in a fragment for condensation is the avoidance of racemization.[2]
Experimental Protocols
This section details the protocols for creating a custom peptide library using this compound via the split-and-pool method on a solid support.[3][4] This combinatorial synthesis strategy allows for the efficient generation of a large number of unique peptide sequences.[5]
Materials and Reagents
-
This compound
-
Boc-protected amino acids (with appropriate side-chain protection)
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Diethyl ether
-
Acetonitrile (ACN)
-
Kaiser test kit
-
HPLC system for analysis and purification
-
Mass spectrometer
Protocol 1: Split-and-Pool Synthesis of a Peptide Library
This protocol outlines the general workflow for constructing a peptide library where a this compound unit is incorporated at a specific position.
1. Resin Preparation:
- Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
- Wash the resin with DCM (3x) and DMF (3x).
2. First Amino Acid Coupling (if applicable before this compound):
- Perform standard Boc-SPPS cycles for any amino acids preceding the Gly-Gly unit. This involves Boc deprotection with TFA/DCM, neutralization with DIEA/DCM, and coupling of the next Boc-amino acid using a suitable activator like HBTU/HOBt.[1]
3. This compound Coupling:
- Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin substitution) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes. Add DIEA (6 equivalents) to the activation mixture.
- Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.
- Washing: Wash the resin with DMF (3x) and DCM (3x).
4. Split-and-Pool Synthesis for Library Generation:
- Splitting: Divide the resin into equal portions, one for each amino acid to be coupled at the next position.
- Coupling: In separate reaction vessels, couple a different Boc-protected amino acid to each portion of the resin using standard Boc-SPPS coupling protocols.
- Pooling: After completion of the coupling reactions (confirmed by Kaiser test), combine all resin portions into a single vessel.
- Washing and Mixing: Thoroughly wash the pooled resin with DMF and DCM to ensure homogeneity.
- Repeat: Repeat the split, couple, and pool steps for each subsequent variable position in the peptide library.
5. Final Deprotection and Cleavage:
- After the final coupling step, perform a final Boc deprotection.
- Wash the resin extensively with DCM and dry under vacuum.
- Cleave the peptides from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.
- Precipitate the crude peptide library with cold diethyl ether, wash, and dry.
6. Library Characterization:
- Analyze the overall complexity and quality of the library using mass spectrometry.
- For a more detailed analysis, a small representative sample of beads can be isolated before cleavage and sequenced.
Quantitative Data
The yield and purity of peptide libraries can vary significantly depending on the length and sequence of the peptides. The use of dipeptide blocks like this compound can potentially improve step-wise yields.
| Parameter | Typical Range | Notes |
| Coupling Efficiency per Step | >99% | Monitored by Kaiser test. Crucial for the overall success of the library synthesis.[6] |
| Overall Crude Yield | 50-80% | Highly dependent on the number of coupling cycles and the nature of the amino acids used. |
| Purity of Individual Peptides | Variable | Split-and-pool synthesis results in a mixture. Purity of individual "hit" peptides is determined after screening and re-synthesis. |
Application in Signaling Pathway Analysis
Peptide libraries are powerful tools for dissecting signaling pathways. They can be used to identify novel ligands for G-protein coupled receptors (GPCRs) or to determine the substrate specificity of kinases.[7][8]
Screening for GPCR Ligands
Peptide libraries can be screened for their ability to activate or inhibit GPCRs. A common method involves expressing the target GPCR in a cell line that reports on downstream signaling events, such as changes in intracellular calcium or cAMP levels.
Caption: Workflow for screening a peptide library against a target GPCR.
Identifying Kinase Substrates
Oriented peptide libraries can be used to determine the consensus sequence for phosphorylation by a specific kinase. In this approach, a library is synthesized with a fixed phosphorylatable residue (e.g., serine, threonine, or tyrosine) and randomized flanking residues.[9]
References
- 1. peptide.com [peptide.com]
- 2. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 5. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 8. Screening kinase phosphorylation motifs using Peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Boc-Gly-Gly-OH as a Cleavable Linker in Targeted Drug Delivery
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties dictate the stability of the ADC in circulation and the efficiency of drug release at the target site.
Boc-Gly-Gly-OH is a dipeptide derivative that serves as a fundamental building block for enzyme-cleavable linkers in targeted drug delivery. The Gly-Gly sequence is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][2] This enzyme-specific cleavage ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing systemic toxicity.[2] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise synthesis of the drug-linker conjugate.[3]
These application notes provide detailed protocols for the synthesis of this compound, its conjugation to an amine-containing drug, and the subsequent in vitro evaluation of the resulting conjugate's stability and cytotoxicity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of N-tert-butoxycarbonyl-glycyl-glycine (this compound) from glycine dipeptide. The method involves the protection of the N-terminal amine group of glycyl-glycine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[4]
Materials:
-
Glycine dipeptide (Gly-Gly)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Methyl tertiary-butyl ether (MTBE)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve 6.1 g (0.050 mol) of glycine dipeptide in 56 mL of 10% sodium carbonate solution with stirring until fully dissolved.
-
In a separate container, dissolve 11.5 g (0.0525 mol) of (Boc)₂O in 60 mL of THF.
-
While maintaining the reaction mixture at 20°C, add the (Boc)₂O solution dropwise over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at a temperature below 30°C for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with 80 mL of methyl tertiary-butyl ether to remove unreacted (Boc)₂O.
-
Collect the aqueous layer and acidify it to pH 3 with concentrated HCl.
-
Extract the acidified aqueous layer with 100 mL of ethyl acetate.
-
Wash the organic phase with water, then concentrate it using a rotary evaporator to remove the ethyl acetate, which will result in the precipitation of a white solid.
-
Filter the solid product, dry it under vacuum to obtain this compound.[4]
Expected Results: This protocol typically yields a white solid product with a high degree of purity.
| Parameter | Expected Value | Reference |
| Yield | 80-95% | [4] |
| Purity (HPLC) | >99% | [4] |
| Appearance | White to off-white crystalline powder | [3] |
Protocol 2: Conjugation of this compound to an Amine-Containing Drug (e.g., Doxorubicin)
This protocol details the conjugation of the synthesized this compound linker to the primary amine group of a cytotoxic drug, using doxorubicin (DOX) as an example. The process involves the activation of the linker's carboxylic acid group followed by coupling to the drug.
Materials:
-
This compound
-
Doxorubicin Hydrochloride (DOX·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve 1.2 equivalents of this compound and 1.2 equivalents of NHS in anhydrous DMF.
-
Add 1.2 equivalents of DCC to the solution and stir at room temperature for 4 hours to form the NHS ester of the linker.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Preparation of Doxorubicin:
-
Dissolve 1 equivalent of DOX·HCl in anhydrous DMF.
-
Add 1.1 equivalents of TEA to neutralize the hydrochloride and deprotonate the primary amine.
-
-
Conjugation Reaction:
-
Filter the activated linker solution to remove the DCU precipitate.
-
Slowly add the activated Boc-Gly-Gly-OSu solution to the doxorubicin solution.
-
Stir the reaction mixture overnight at room temperature, protected from light.
-
-
Purification:
-
Monitor the reaction progress using TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM and wash with water to remove excess reagents and DMF.
-
Purify the resulting Boc-Gly-Gly-DOX conjugate by reverse-phase HPLC.
-
Visualization of the Synthesis and Conjugation Workflow:
Caption: Workflow for the synthesis of this compound and its subsequent conjugation to a drug.
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the drug-linker conjugate in plasma to predict its potential for premature payload release in circulation. The stability is assessed by measuring the amount of intact ADC over time using LC-MS.[5][6][7]
Materials:
-
ADC (Antibody conjugated with the drug-linker)
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A magnetic beads)
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Dilute the ADC stock solution to a final concentration of 1 mg/mL in human plasma. Prepare a parallel control sample in PBS.
-
Incubate the samples at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately after collection, stop any potential degradation by freezing the samples at -80°C.
-
For analysis, thaw the plasma samples and isolate the ADC using immunoaffinity capture beads according to the manufacturer's protocol. This step removes plasma proteins.[8]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR) or the percentage of intact ADC remaining. A decrease in the average DAR over time indicates linker cleavage and drug loss.[5]
Visualization of the Plasma Stability Assay Workflow:
Caption: Experimental workflow for the in vitro plasma stability assessment of an ADC.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the in vitro potency (IC₅₀ value) of the ADC on a target cancer cell line. The MTT assay measures cell viability by assessing the metabolic activity of the cells.[9]
Materials:
-
Target cancer cell line (e.g., MCF-7 for a breast cancer ADC)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
ADC and unconjugated drug (for comparison)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of the ADC and the free drug in culture medium.
-
Remove the medium from the wells and add 100 µL of the various drug/ADC concentrations. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug/ADC concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Visualization of the Cytotoxicity Assay Workflow:
Caption: Workflow for determining the in vitro cytotoxicity (IC₅₀) of an ADC using an MTT assay.
Quantitative Data Summary
The performance of an ADC is critically dependent on the linker's stability and cleavage characteristics, as well as the potency of the final conjugate.
Table 1: Comparative In Vitro Plasma Stability of ADCs with Different Linkers
| Linker Type | Linker Sequence | Plasma Source | Half-life (t½) | % Intact ADC (after 7 days) | Reference |
| Peptide (Gly-Gly based) | Gly-Gly-Phe-Gly (GGFG) | Human | > 21 days | ~98% | [2][10] |
| Peptide (Val-Cit based) | Val-Cit | Human | > 10 days | ~85% | [11] |
| Peptide (Val-Cit based) | Val-Cit | Mouse | ~2 days | < 30% | [12] |
| Hydrazone (pH-sensitive) | Hydrazone | Human | ~2-3 days | ~35% | |
| Non-cleavable | SMCC | Human | ~10 days | ~90% |
Note: Data for Hydrazone and Non-cleavable linkers are representative values from literature for comparison. The GGFG linker, which contains the Gly-Gly motif, shows exceptional stability in human plasma.
Table 2: In Vitro Cytotoxicity of a Doxorubicin-ADC with a Gly-Gly Linker
| Cell Line | Target Antigen | Free Doxorubicin IC₅₀ (nM) | Doxorubicin-ADC IC₅₀ (nM) | Reference |
| MCF-7 | HER2 (low) | ~120 nM | ~500 nM | [9] |
| SK-BR-3 | HER2 (high) | ~150 nM | ~25 nM | |
| MDA-MB-468 | EGFR | ~100 nM | ~40 nM |
Note: IC₅₀ values are representative and can vary based on the specific antibody, drug-to-antibody ratio, and experimental conditions. The increased potency in antigen-positive cell lines (SK-BR-3, MDA-MB-468) demonstrates targeted delivery.
Mechanism of Action: Intracellular Trafficking and Drug Release
The therapeutic efficacy of an ADC with a Gly-Gly linker relies on a precise sequence of events following administration.
-
Circulation: The ADC circulates systemically. The high stability of the Gly-Gly linker in the bloodstream (pH 7.4) prevents premature drug release.[2]
-
Targeting: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and enclosed within an endosome.[1][13]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome. The interior of the lysosome has an acidic environment (pH 4.5-5.0) and contains a high concentration of proteases, such as Cathepsin B and Cathepsin L.[2][14]
-
Linker Cleavage: These lysosomal proteases recognize and cleave the Gly-Gly peptide bond in the linker.[2]
-
Drug Release & Action: The cleavage releases the active cytotoxic drug into the cytoplasm of the cancer cell. The released drug can then bind to its intracellular target (e.g., DNA for doxorubicin), leading to cell cycle arrest and apoptosis.[13]
Visualization of the ADC Intracellular Trafficking and Drug Release Pathway:
Caption: Pathway of ADC from binding to a cancer cell to intracellular drug release and action.
References
- 1. mdpi.com [mdpi.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [sterlingpharmasolutions.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomal-mediated drug release and activation for cancer therapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reagents Compatible with Boc-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate coupling reagent is paramount for the successful synthesis of peptides, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This document provides detailed application notes and protocols for a selection of common and effective coupling reagents compatible with the N-terminally protected dipeptide, Boc-Gly-Gly-OH.
This compound is a fundamental building block in peptide synthesis. Due to the absence of a chiral center on the glycine residues, the risk of racemization of the dipeptide itself is eliminated. However, care must be taken to prevent the epimerization of the amino acid being coupled. The coupling of this dipeptide is generally straightforward due to the lack of steric hindrance.
This guide offers a comparative overview of several widely used coupling reagents, detailing their mechanisms of action, recommended protocols for solution-phase synthesis, and expected outcomes. The information presented herein is intended to assist researchers in selecting the optimal conditions for their specific synthetic needs.
Comparative Overview of Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of a peptide synthesis. Below is a summary of commonly used reagents for the coupling of this compound, with their performance characteristics outlined in the subsequent tables.
| Coupling Reagent | Class | Key Advantages | Potential Considerations |
| HATU | Aminium/Uronium Salt | High efficiency, fast reaction times, effective for hindered couplings.[1] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1] |
| HBTU | Aminium/Uronium Salt | Widely used, good efficiency, and cost-effective compared to HATU.[1] | Can also cause guanidinylation; generally less reactive than HATU.[2] |
| PyBOP | Phosphonium Salt | High coupling efficiency, low racemization, avoids carcinogenic byproducts of BOP.[3] | Solutions in DMF have moderate stability.[3] |
| DEPBT | Phosphonate-type | Remarkably low racemization, effective for sensitive amino acids.[3][4] | Can be more expensive than carbodiimides. |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective, water-soluble byproducts (for EDC), well-established methodology. | Can lead to O- to N-acyl migration and racemization if not controlled.[5] |
Quantitative Data Summary
The following tables provide a comparative summary of typical reaction conditions and expected outcomes for the coupling of this compound with a generic amino acid ester (H-AA-OR) using various coupling reagents in solution-phase synthesis. Please note that actual results may vary depending on the specific amino acid ester, solvent purity, and reaction scale.
Table 1: Reaction Parameters for Coupling of this compound
| Coupling Reagent | This compound (Equivalents) | Amino Acid Ester (Equivalents) | Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Typical Solvent(s) |
| HATU | 1.0 | 1.1 | 1.1 | - | 2.0 (DIPEA) | DMF, DCM |
| HBTU | 1.0 | 1.1 | 1.1 | - | 2.0 (DIPEA) | DMF, DCM |
| PyBOP | 1.0 | 1.1 | 1.1 | - | 2.0 (DIPEA) | DMF, DCM |
| DEPBT | 1.0 | 1.1 | 1.1 | - | 2.0 (DIPEA or Et₃N) | THF, DMF |
| EDC/HOBt | 1.0 | 1.1 | 1.2 (EDC) | 1.2 (HOBt) | 1.0 (NMM or DIPEA) | DCM, DMF |
Table 2: Comparative Performance of Coupling Reagents for this compound
| Coupling Reagent | Typical Reaction Time | Reported Yield Range (%) | Purity | Racemization Risk |
| HATU | 1 - 4 hours | 90 - 98 | High | Very Low |
| HBTU | 2 - 6 hours | 85 - 95 | High | Low |
| PyBOP | 1 - 4 hours | 88 - 96[3] | High | Very Low[3] |
| DEPBT | 2 - 8 hours | 85 - 95 | Very High | Extremely Low[3][4] |
| EDC/HOBt | 4 - 24 hours | 75 - 90 | Good to High | Low to Moderate |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound to an amino acid ester using the aforementioned coupling reagents.
Protocol 1: HATU-Mediated Coupling
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) and H-AA-OR·HCl (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt and create the free amine.
-
In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tripeptide by column chromatography on silica gel.
Protocol 2: HBTU-Mediated Coupling
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Follow steps 1 and 2 from the HATU protocol.
-
In a separate flask, dissolve HBTU (1.1 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the HBTU solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring for completion.
-
Follow steps 6-9 from the HATU protocol for work-up and purification.
Protocol 3: PyBOP-Mediated Coupling
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Follow steps 1 and 2 from the HATU protocol.
-
Add PyBOP (1.1 eq) directly to the reaction mixture as a solid.
-
Stir the reaction at room temperature for 1-4 hours, monitoring for completion.[3]
-
Follow steps 6-9 from the HATU protocol for work-up and purification.
Protocol 4: DEPBT-Mediated Coupling
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl)
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) and H-AA-OR·HCl (1.1 eq) in anhydrous THF or DMF.
-
Add DIPEA or Et₃N (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add DEPBT (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring for completion.
-
Upon completion, dilute with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 5: EDC/HOBt-Mediated Coupling
Materials:
-
This compound
-
Amino acid ester hydrochloride (H-AA-OR·HCl)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq), H-AA-OR·HCl (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NMM or DIPEA (1.0 eq) to the reaction mixture.
-
Add EDC·HCl (1.2 eq) to the cold solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress.
-
Upon completion, if using DCM, wash the organic layer with 5% citric acid, saturated sodium bicarbonate, and brine. If using DMF, dilute with ethyl acetate before washing.
-
The water-soluble urea byproduct from EDC is removed during the aqueous washes.
-
Dry the organic layer, concentrate, and purify the crude tripeptide by column chromatography.
Visualizations
General Workflow for Solution-Phase Peptide Coupling
Caption: General workflow for the solution-phase synthesis of a tripeptide from this compound.
Activation Mechanisms of Different Coupling Reagents
The following diagrams illustrate the simplified activation pathways for the carboxyl group of this compound by different classes of coupling reagents.
Carbodiimide (EDC/HOBt) Activation Pathway
Caption: Activation of this compound via an O-Acylisourea intermediate with EDC and subsequent formation of an HOBt active ester.
Onium Salt (HATU/HBTU) Activation Pathway
Caption: Direct formation of a highly reactive OAt (with HATU) or OBt (with HBTU) active ester from this compound.
Phosphonium Salt (PyBOP) Activation Pathway
Caption: Activation of this compound with PyBOP to form a reactive HOBt active ester.
Phosphonate-type (DEPBT) Activation Pathway
Caption: Activation of this compound with DEPBT proceeds via a highly activated HOOBt ester, minimizing racemization.[3]
References
Application Notes and Protocols for Boc-Gly-Gly-OH in Enzyme and Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-α-(tert-Butoxycarbonyl)-glycyl-glycine (Boc-Gly-Gly-OH) in studying enzyme activity and protein interactions. This compound, a dipeptide derivative, serves as a valuable tool in biochemical and pharmaceutical research.[1][] Its structure allows it to mimic natural peptides, making it useful for investigating peptide-receptor interactions and as a building block in peptide synthesis.[1][3]
Application Note 1: Inhibition of Tubulin Polymerization by this compound
Introduction
Tubulin polymerization is a critical process for microtubule formation, which plays a vital role in cell structure, intracellular transport, and cell division. Dysregulation of microtubule dynamics is a hallmark of several diseases, including cancer. Consequently, agents that modulate tubulin polymerization are of significant interest in drug discovery. This compound has been identified as a molecule with inhibitory properties against tubulin polymerization.[3] It is proposed to exert its effect by binding to lysine residues on tubulin monomers, thereby preventing their assembly into microtubules.[3] This application note details a protocol to assess the inhibitory effect of this compound on in vitro tubulin polymerization.
Data Presentation
The inhibitory activity of this compound on tubulin polymerization can be quantified by measuring the concentration required for 50% inhibition (IC50). The following table summarizes hypothetical, yet representative, quantitative data obtained from a tubulin polymerization assay.
| Compound | Target Protein | Assay Type | IC50 (µM) |
| This compound | Tubulin | Tubulin Polymerization Inhibition | 75.8 |
| Paclitaxel (Control) | Tubulin | Tubulin Polymerization Stabilization | N/A (Stabilizer) |
| Colchicine (Control) | Tubulin | Tubulin Polymerization Inhibition | 5.2 |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to monitor the effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin protein (>99% pure)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
Guanosine-5'-triphosphate (GTP)
-
Fluorescent reporter dye for tubulin polymerization (e.g., DAPI)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of paclitaxel and colchicine in DMSO.
-
Prepare a 100 mM stock solution of GTP in distilled water.
-
Prepare a working solution of the fluorescent reporter dye according to the manufacturer's instructions.
-
-
Assay Setup:
-
On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
In a 96-well plate, add 5 µL of various concentrations of this compound (e.g., ranging from 0.1 µM to 500 µM) to the appropriate wells. Include wells for a no-inhibitor control (DMSO vehicle) and positive controls (colchicine).
-
Add 45 µL of the tubulin solution to each well.
-
-
Initiation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound.
-
Determine the rate of polymerization from the initial linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization
Caption: Experimental workflow for the tubulin polymerization inhibition assay.
Application Note 2: Characterization of Peptidase Activity using this compound as a Substrate
Introduction
Peptidases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. They are involved in numerous physiological processes and are important targets for drug development. The characterization of peptidase activity often relies on the use of synthetic substrates that release a detectable signal upon cleavage. This compound can potentially serve as a substrate for certain peptidases that recognize and cleave the Gly-Gly bond. This application note provides a protocol for a generic peptidase assay using this compound, where the cleavage of the peptide is monitored by a secondary reaction that detects the newly formed free N-terminus.
Data Presentation
The kinetic parameters of a peptidase can be determined by measuring the initial reaction rates at various substrate concentrations. The following table presents hypothetical, yet realistic, kinetic data for a generic peptidase using this compound as a substrate.
| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Peptidase X | This compound | 1.25 | 15.6 | 0.26 | 208 |
| Peptidase X | Control Substrate | 0.55 | 25.0 | 0.42 | 764 |
Experimental Protocol: Peptidase Activity Assay
This protocol describes a colorimetric assay to determine the kinetic parameters of a peptidase using this compound as a substrate. The assay measures the release of the N-terminal glycine through a reaction with ninhydrin, which produces a colored product.
Materials:
-
Purified peptidase enzyme
-
This compound
-
Ninhydrin reagent
-
Enzyme assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme stop solution (e.g., 1 M HCl)
-
96-well clear microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM stock solution of this compound in the enzyme assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM).
-
Prepare a working solution of the purified peptidase in the assay buffer. The optimal concentration should be determined empirically.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of each this compound dilution to the respective wells. Include a no-substrate control.
-
Pre-warm the plate and the enzyme solution to the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Incubate the reaction for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the initial linear range.
-
Stop the reaction by adding 20 µL of the enzyme stop solution.
-
-
Detection:
-
Add 100 µL of the ninhydrin reagent to each well.
-
Heat the plate at 95°C for 15 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glycine to convert the absorbance values to the concentration of product formed.
-
Calculate the initial reaction velocity (V) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat (Vmax / [Enzyme]) and the catalytic efficiency (kcat/Km).
-
Visualization
Caption: A generic signaling pathway leading to peptidase secretion and activity.
References
Application Notes and Protocols for the Use of Boc-Gly-Gly-OH in the Synthesis of Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-glycyl-glycine (Boc-Gly-Gly-OH) is a crucial dipeptide derivative extensively utilized as a protected building block in the synthesis of peptide-based therapeutics.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the N-terminus provides enhanced stability and solubility in various organic solvents, making it a valuable component for both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1] Its application facilitates the controlled and stepwise elongation of peptide chains, which is essential for the precise construction of complex therapeutic peptides.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of peptide-based therapeutics.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₅ |
| Molecular Weight | 260.29 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Melting Point | 125-129 °C |
| Solubility | Soluble in various organic solvents |
Applications in Peptide Synthesis
This compound serves as a fundamental component in the synthesis of peptides, particularly those containing repeating glycine units. Its use as a dipeptide block streamlines the synthetic process by reducing the number of coupling and deprotection cycles required, which can be particularly advantageous in the synthesis of long or complex peptides.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be efficiently coupled to a resin-bound peptide chain following the standard Boc-chemistry workflow. This involves the deprotection of the N-terminal Boc group of the growing peptide chain, followed by the activation of the C-terminal carboxylic acid of this compound and its subsequent coupling to the free amine on the resin.
Solution-Phase Peptide Synthesis
This compound is also well-suited for solution-phase peptide synthesis, where it can be coupled to other amino acids or peptide fragments in solution.[2] This method is often employed for the large-scale synthesis of shorter peptides or for the preparation of peptide fragments that are later converged in a fragment condensation strategy.
Synthesis of Bivalirudin
A notable application of incorporating a diglycine unit is in the synthesis of Bivalirudin, a 20-amino acid synthetic peptide used as an anticoagulant.[3] The structure of Bivalirudin contains a poly-glycine sequence (Gly-Gly-Gly-Gly), and the synthesis can be strategically carried out by the sequential coupling of this compound dipeptide units.[3]
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound
This protocol describes the synthesis of this compound from glycyl-glycine (H-Gly-Gly-OH) and di-tert-butyl dicarbonate (Boc₂O).
Workflow for Liquid-Phase Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Quantitative Data for Liquid-Phase Synthesis of this compound
| Reagent | Molar Equivalents | Amount |
| Glycyl-glycine (H-Gly-Gly-OH) | 1.0 | 6.1 g (0.050 mol) |
| 10% Sodium Carbonate Solution | - | 56 mL |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 | 11.5 g (0.0525 mol) |
| Tetrahydrofuran (THF) | - | 60 mL |
| Reaction Time | - | 2 hours |
| Reaction Temperature | - | 30 °C |
| Yield | - | 85% |
| Purity | - | >99% |
Methodology
-
Dissolve 6.1 g (0.050 mol) of glycyl-glycine in 56 mL of 10% sodium carbonate solution with stirring.
-
Under controlled temperature at 20°C, add a solution of 11.5 g (0.0525 mol) of Boc₂O dissolved in 60 mL of THF dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 30°C for 2 hours.
-
Extract the reaction mixture with 80 mL of methyl tertiary butyl ether (MTBE).
-
Acidify the resulting aqueous layer to a pH of 3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with 100 mL of ethyl acetate.
-
Wash the organic phase and then concentrate it to remove the ethyl acetate solvent, which will result in the precipitation of a white solid.
-
Filter the solid and dry it to obtain the final product, this compound. A typical yield is around 9.86 g (85%).
Protocol 2: Solid-Phase Incorporation of this compound
This protocol outlines the general procedure for coupling this compound to a deprotected N-terminus of a peptide chain on a solid support (resin) using HBTU as the coupling agent.
Workflow for Boc-SPPS Cycle
Caption: General cycle for Boc-SPPS.
Quantitative Data for HBTU-Mediated Coupling of this compound in SPPS
| Reagent/Parameter | Molar Equivalents (relative to resin loading) |
| This compound | 2.0 |
| HBTU | 2.0 |
| DIEA | 4.0 |
| Solvent | DMF |
| Reaction Time | 10-60 minutes |
| Reaction Temperature | Room Temperature |
| Coupling Efficiency | >99% (typically monitored by Kaiser test) |
Methodology
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the N-terminal Boc group.[4]
-
Washing: Wash the resin with DCM (2x) and isopropanol (IPA) (2x).[4]
-
Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve 2.0 equivalents of this compound in DMF.
-
Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIEA.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 10-60 minutes at room temperature, monitoring the reaction progress using the Kaiser test.[1]
-
-
Washing: Once the coupling is complete (indicated by a negative Kaiser test), wash the resin with DMF.
-
Cycle Repetition: The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acid to be added to the peptide chain.
Alternative Coupling Method: DCC/HOBt
This compound can also be effectively coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Quantitative Data for DCC/HOBt-Mediated Coupling
| Reagent/Parameter | Molar Equivalents (relative to resin loading) |
| This compound | 3.0 |
| DCC | 3.0 |
| HOBt | 3.0 |
| Solvent | DMF or DCM/DMF |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
| Coupling Efficiency | >99% (typically monitored by Kaiser test) |
Note on Coupling Monitoring: The Kaiser test is used to detect free primary amines. A positive result (blue color) indicates incomplete coupling, and the coupling step should be repeated.
Conclusion
This compound is a versatile and efficient building block for the synthesis of peptide-based therapeutics. Its use simplifies the introduction of diglycine moieties, enhancing the overall efficiency of both solid-phase and solution-phase peptide synthesis. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic strategies.
References
Troubleshooting & Optimization
improving Boc-Gly-Gly-OH solubility for reaction setup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-Gly-Gly-OH during reaction setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be a challenge?
A1: this compound, or N-Boc-Glycylglycine, is a dipeptide derivative used in peptide synthesis and pharmaceutical research.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and is intended to improve solubility in organic solvents.[1] However, like many protected peptides, its solubility can be limited in certain solvents, which can complicate reaction setups, especially at higher concentrations.
Q2: In which solvents is this compound typically soluble?
A2: this compound exhibits good solubility in several common organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), where concentrations of 100 mg/mL can be achieved with ultrasonic assistance.[2] It is also soluble in ethyl acetate and alkali solutions. Conversely, it is generally insoluble in water and petroleum ether.
Q3: My this compound is not dissolving in a recommended solvent. What are the initial troubleshooting steps?
A3: If you encounter solubility issues, first verify the purity of your this compound, as impurities can affect solubility.[3] Ensure the solvent is of high quality and dry, as the presence of water can be problematic.[2] Gentle warming (to < 40°C) can also help to increase the solubility of some peptides.[4]
Q4: How does temperature affect the solubility of this compound?
A4: Gently heating the solvent can often improve the solubility of protected peptides.[4] However, it is crucial to avoid excessive heat, as it can lead to the degradation of the peptide. A temperature below 40°C is generally recommended.[4]
Q5: Can I use a solvent mixture to improve solubility?
A5: Yes, using a mixture of solvents is a common strategy to enhance the solubility of protected peptides.[4] For peptide coupling reactions, solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are frequently used.[5][6] If solubility is an issue in one, a mixture or a different solvent system may be more effective.
Q6: How do other components in my reaction mixture, such as coupling reagents, affect solubility?
A6: Coupling reagents and other additives can influence the solubility of your protected dipeptide. For instance, in peptide synthesis, the addition of coupling reagents like DIC and HOBt can sometimes alter the overall solubility of the reaction components.[7][8] It's important to consider the entire system when troubleshooting solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Problem: this compound fails to dissolve or precipitates during reaction setup.
Step 1: Verify Material and Solvent Quality
-
Is your this compound of high purity? Impurities can significantly impact solubility.[3]
-
Is your solvent anhydrous and of an appropriate grade? Hygroscopic solvents like DMSO can absorb water, which can affect the solubility of the product.[2]
Step 2: Optimize Dissolution Conditions
-
Have you tried gentle heating? As mentioned, warming the solution to below 40°C can aid dissolution.[4]
-
Have you used mechanical assistance? Sonication can be effective, particularly for dissolving this compound in DMSO.[2]
Step 3: Test Alternative Solvents or Co-solvents
-
Have you tried a different solvent system? If your current solvent is not effective, consulting a solubility chart and testing alternative solvents is a good next step. For peptide synthesis, DMF and N-Methylpyrrolidinone (NMP) are often effective.[5]
-
Would a co-solvent be beneficial? Sometimes a mixture of a polar aprotic solvent with a less polar one, like DCM, can provide the ideal balance for solubility.
Step 4: Adjust the Concentration
-
Is it possible to work at a lower concentration? While not always feasible depending on the reaction, reducing the concentration of this compound can often resolve solubility issues.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 100 mg/mL | Ultrasonic assistance may be needed.[2] |
| Ethyl Acetate | Soluble | Not specified | |
| Alkali Solutions | Soluble | Not specified | |
| Water | Insoluble | Not specified | |
| Petroleum Ether | Insoluble | Not specified | |
| Dichloromethane (DCM) | Soluble | Not specified | Often used in reactions involving this compound.[9] |
| N,N-Dimethylformamide (DMF) | Soluble | Not specified | A common solvent for peptide coupling.[5][8] |
Experimental Protocols
Protocol: Standard Peptide Coupling Reaction Involving this compound
This protocol outlines a general procedure for a peptide coupling reaction where the solubility of this compound is a key consideration.
Materials:
-
This compound
-
Amino acid ester hydrochloride (or other amine component)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)[7]
-
Base (e.g., DIPEA or TEA)[8]
-
Anhydrous solvent (e.g., DMF, DCM)[5]
Procedure:
-
Dissolution of this compound: In a clean, dry reaction vessel, dissolve this compound in the chosen anhydrous solvent (e.g., DMF) to the desired concentration. If solubility is an issue, gentle warming or sonication can be applied.
-
Addition of Amine Component: In a separate vessel, dissolve the amino acid ester hydrochloride and the base (e.g., DIPEA, 2 equivalents) in the same anhydrous solvent.
-
Activation: To the dissolved this compound solution, add the coupling reagents (e.g., HBTU, 1 equivalent). Allow the mixture to stir for 5-10 minutes for pre-activation.
-
Coupling: Add the activated this compound solution to the amine component solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using an appropriate analytical technique, such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification procedures.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the solubility of protected dipeptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. empower-peptides.com [empower-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. 4530-20-5 | Boc-Gly-OH | Immunology & Inflammation Related | Ambeed.com [ambeed.com]
common side reactions with Boc-Gly-Gly-OH in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-Gly-Gly-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in solid-phase peptide synthesis (SPPS)?
A1: The most prevalent side reaction is the formation of a cyclic dipeptide, specifically 2,5-diketopiperazine (DKP), also known as cyclo(Gly-Gly). This occurs at the dipeptide stage and can significantly reduce the yield of the desired peptide.[1] The driving force for DKP formation is the high intrinsic stability of the six-membered ring structure.[1] This side reaction is particularly common when preparing C-terminal acid peptides on resins like Wang resin.[1]
Q2: What is the mechanism of diketopiperazine (DKP) formation with a Gly-Gly dipeptide?
A2: After the deprotection of the Boc group from the N-terminal glycine of the resin-bound this compound, the newly exposed free amine can intramolecularly attack the ester linkage connecting the C-terminal glycine to the resin. This nucleophilic attack leads to the cleavage of the dipeptide from the resin and the formation of the stable cyclic diketopiperazine. This results in the termination of the peptide chain and a lower yield of the target peptide.
Q3: Which factors promote diketopiperazine (DKP) formation?
A3: Several factors can increase the likelihood of DKP formation:
-
Amino Acid Sequence: Dipeptides containing glycine or proline are particularly susceptible to DKP formation due to their conformational flexibility and, in the case of proline, the propensity to adopt a cis-amide bond.[2][3]
-
Resin Type: Resins with more labile linkers, such as Wang resin, are more prone to DKP formation compared to more sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[3]
-
Base and Deprotection Conditions: The use of strong bases for deprotection can catalyze DKP formation. For instance, piperidine is a known catalyst for this side reaction in Fmoc-based synthesis.[2] In Boc-SPPS, the neutralization step following TFA deprotection is critical.
-
Solvent: The choice of solvent can influence the rate of DKP formation. For instance, N-methylpyrrolidone (NMP) has been reported to result in less DKP formation compared to N,N-dimethylformamide (DMF).[1]
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.
Q4: How can I detect the formation of diketopiperazine (DKP) in my synthesis?
A4: The presence of DKP can be confirmed using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the DKP byproduct by its specific molecular weight.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide cleaved from the resin will show a distinct peak for the DKP, which can be quantified.[1][4]
Troubleshooting Guides
Issue: Low Yield of the Target Peptide After a Gly-Gly Sequence
If you observe a significantly lower than expected yield after incorporating a Gly-Gly dipeptide, it is highly probable that diketopiperazine (DKP) formation is the primary cause.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low peptide yield due to diketopiperazine formation.
Strategies to Minimize Diketopiperazine (DKP) Formation
Here we provide a comparison of a standard protocol that is prone to DKP formation and an optimized protocol designed to minimize this side reaction.
| Parameter | Standard Protocol (Prone to DKP) | Optimized Protocol (Minimizes DKP) |
| Resin | Wang Resin | 2-Chlorotrityl chloride (2-CTC) resin[3] |
| Boc Deprotection | 50% TFA in DCM | 50% TFA in DCM |
| Neutralization | Separate step with a base like DIEA | In situ neutralization during coupling[5] |
| Coupling of 3rd Amino Acid | Standard coupling after neutralization and washing | Immediate coupling of the third amino acid after neutralization. Use of pre-activated esters. |
| Additives | None | Not typically required with optimized protocol, but HOBt can be used. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Protocol Prone to DKP Formation
This protocol outlines a standard procedure where DKP formation is likely to occur.
-
Resin Swelling: Swell Wang resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).
-
First Amino Acid Coupling (Glycine):
-
Dissolve Boc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM and isopropanol.
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM.
-
-
Second Amino Acid Coupling (Glycine):
-
Repeat step 2 with Boc-Gly-OH.
-
-
Boc Deprotection:
-
Repeat step 3.
-
-
Neutralization:
-
Repeat step 4. (This is a critical step where DKP formation can be significant)
-
-
Coupling of the Third Amino Acid:
-
Proceed with the coupling of the next amino acid as per step 2.
-
-
Cleavage and Analysis:
-
Cleave the peptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Analyze the crude product by HPLC and LC-MS to quantify the desired peptide and the cyclo(Gly-Gly) byproduct.
-
Protocol 2: Optimized Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress the formation of diketopiperazine.
-
Resin Selection: Start with 2-Chlorotrityl chloride (2-CTC) resin.
-
First and Second Amino Acid Coupling: Follow steps 2-5 from Protocol 1 to obtain Boc-Gly-Gly-O-2-CTC-Resin.
-
Boc Deprotection of Dipeptide:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and isopropanol.
-
-
In Situ Neutralization and Coupling of the Third Amino Acid:
-
In a separate vessel, pre-activate the third Boc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.
-
Add the pre-activated amino acid solution directly to the TFA salt of the dipeptide-resin. The DIEA in the coupling mixture will neutralize the TFA salt in situ, allowing for immediate coupling and minimizing the time the free amine is available for intramolecular cyclization.[5]
-
Shake at room temperature for 2 hours.
-
-
Subsequent Steps: Continue with the standard SPPS cycles for the remaining amino acids.
-
Cleavage and Analysis: Cleave the final peptide from the resin and analyze by HPLC and LC-MS to confirm the reduced presence of the DKP byproduct.
Protocol 3: Detection and Quantification of Diketopiperazine (DKP) by HPLC
-
Sample Preparation:
-
After the coupling of the second glycine, take a small sample of the resin.
-
Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the cleaved products with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a standard gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at 220 nm.
-
-
Data Interpretation:
-
The diketopiperazine, cyclo(Gly-Gly), will elute as a sharp, early peak due to its small size and cyclic nature.
-
The desired linear dipeptide will elute later.
-
Integrate the peak areas to quantify the relative amounts of DKP and the linear dipeptide, which gives an indication of the extent of the side reaction.
-
Visualization of DKP Formation Mechanism
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound Gly-Gly dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Efficiency of Boc-Gly-Gly-OH
Welcome to the technical support center for optimizing the coupling efficiency of Boc-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering probable causes and actionable solutions.
Issue 1: Low Coupling Yield
Symptom: Lower than expected yield of the desired peptide product after the coupling step with this compound.
Probable Causes:
-
Incomplete Activation: The carboxylic acid of this compound is not fully activated prior to or during the coupling reaction.
-
Suboptimal Coupling Reagent: The chosen coupling reagent may not be efficient enough for this specific coupling.
-
Poor Solubility: this compound or the growing peptide chain may have poor solubility in the reaction solvent, leading to incomplete reaction.
-
Steric Hindrance: Although glycine is not sterically bulky, the growing peptide chain on the solid support can become sterically hindered.
-
Peptide Aggregation: Inter- or intra-chain hydrogen bonding can lead to peptide aggregation on the solid support, hindering reagent accessibility. This is a common issue in peptide synthesis.[1]
Solutions:
-
Optimize Activation: Ensure appropriate equivalents of the activating agent and allow for a sufficient pre-activation time if required by the protocol.
-
Change Coupling Reagent: Switch to a more powerful coupling reagent. For example, if you are using DCC/HOBt, consider switching to HBTU, HATU, or PyBOP.[2]
-
Improve Solubility:
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[1]
-
Increase Reagent Excess: Use a higher molar excess of this compound and the coupling reagents. A 3-fold excess is a common starting point.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can help disrupt aggregation and improve coupling efficiency. However, this should be done with caution as it can also increase the risk of side reactions like racemization.
Issue 2: Presence of Deletion Sequences in the Final Product
Symptom: Mass spectrometry analysis of the final peptide reveals the presence of species missing the Gly-Gly dipeptide.
Probable Cause:
-
Incomplete Coupling: This is the primary cause of deletion sequences, where a significant portion of the resin-bound peptides did not react with the incoming this compound.
Solution:
-
Monitor Coupling Completion: Utilize the Kaiser test to check for the presence of free primary amines on the resin after the coupling step. A positive Kaiser test (blue beads) indicates incomplete coupling.[1] If the test is positive, a second coupling should be performed.
-
Review and Optimize Coupling Protocol: Re-evaluate your coupling protocol, including the choice of reagents, solvent, and reaction time, as outlined in the "Low Coupling Yield" section.
Issue 3: Formation of Diketopiperazine
Symptom: Identification of a cyclic dipeptide byproduct (diketopiperazine) and a truncated final peptide. This is a common side reaction at the dipeptide stage.[5]
Probable Cause:
-
Premature Cleavage and Cyclization: The deprotected N-terminal amino group of the second glycine attacks the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support and the formation of a stable six-membered ring. This is particularly prevalent with sequences containing proline or glycine.[5][6]
Solutions:
-
Use 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered, which can suppress diketopiperazine formation.
-
In Situ Neutralization Protocols: In Boc-based synthesis, performing the neutralization and coupling steps simultaneously can reduce the time the free N-terminal amine is available to initiate cyclization.
-
Use of Dipeptide Building Blocks: Coupling a pre-formed this compound dipeptide, as you are doing, is already a good strategy to avoid this issue at the single amino acid addition stage. However, if the subsequent amino acid coupling is slow, the risk remains.
-
Change Deprotection Conditions: For Fmoc chemistry, using a milder base or shorter deprotection times can sometimes help. For Boc chemistry, ensuring rapid and efficient coupling after deprotection is key.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: The "best" reagent can depend on the specific context of your synthesis (e.g., solid-phase vs. solution-phase, the nature of the N-terminal amine). However, for general solid-phase peptide synthesis (SPPS), uronium/aminium salt-based reagents are highly effective.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for difficult couplings, as it reacts quickly and minimizes racemization.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective reagent with good performance.[2]
-
DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole): A classical and effective combination, particularly for solution-phase synthesis. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents, which can be advantageous for purification in solution-phase but problematic in SPPS. DIC (N,N'-diisopropylcarbodiimide) is often preferred for SPPS as its urea byproduct is more soluble.[2]
Q2: What is the optimal solvent for coupling this compound?
A2: The choice of solvent is crucial for ensuring the solubility of all reactants and for proper swelling of the resin in SPPS.
-
N,N-Dimethylformamide (DMF): The most commonly used solvent in SPPS. This compound is generally soluble in DMF.
-
N-Methyl-2-pyrrolidone (NMP): An excellent alternative to DMF, often providing better solvation for aggregating sequences.[3][4]
-
Dichloromethane (DCM): Often used in Boc chemistry for resin swelling and during the coupling reaction, sometimes in combination with DMF.[3]
-
Dimethyl Sulfoxide (DMSO): Can be added as a co-solvent to disrupt aggregation, but should be used with caution as it can be difficult to remove.
Q3: How can I monitor the progress of the this compound coupling reaction?
A3: The most common method for monitoring coupling reactions in SPPS is the Kaiser test (or ninhydrin test). This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (blue beads): Indicates the presence of unreacted N-terminal amines, meaning the coupling is incomplete.
-
Negative Result (yellow/colorless beads): Indicates that the coupling reaction is complete.
For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .
Q4: Is racemization a concern when coupling this compound?
A4: Glycine is an achiral amino acid, meaning it does not have a stereocenter and therefore cannot be racemized. This is one of the advantages of using glycine in peptide synthesis. However, the amino acid being coupled to the this compound can be susceptible to racemization, so using an additive like HOBt or HOAt is always recommended, especially with carbodiimide-based coupling reagents.[7]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Class | Relative Reactivity | Common Base | Key Advantages | Potential Disadvantages |
| HATU | Uronium Salt | Very High | DIPEA, Collidine | Fast reaction times, low racemization, effective for hindered couplings.[2] | Higher cost. |
| HBTU | Aminium Salt | High | DIPEA, NMM | Widely used, cost-effective, good efficiency.[2] | Can be less effective than HATU for difficult couplings. |
| PyBOP | Phosphonium Salt | High | DIPEA, NMM | Efficient, byproducts are less hazardous than those of BOP. | --- |
| DCC/HOBt | Carbodiimide | Moderate | N/A (or mild base) | Cost-effective, well-established. | DCU byproduct is insoluble, potential for side reactions if HOBt is not used.[2] |
| DIC/HOBt | Carbodiimide | Moderate | N/A (or mild base) | Diisopropylurea byproduct is more soluble than DCU, suitable for SPPS. | Potential for side reactions without HOBt. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using HBTU/DIPEA in SPPS
-
Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.
-
Deprotection (if necessary): If the N-terminus is protected (e.g., with a Boc group), perform the deprotection step (e.g., with TFA in DCM), followed by neutralization (e.g., with DIPEA in DMF).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step (double coupling).
Protocol 2: General Procedure for this compound Coupling using DCC/HOBt in Solution Phase
-
Dissolution: Dissolve the amine component (e.g., an amino acid ester hydrochloride, 1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., DCM or DMF). If using a hydrochloride salt, add a tertiary base like N-methylmorpholine (NMM) or DIPEA (1 equivalent) to liberate the free amine.
-
Addition of HOBt: Add HOBt (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of DCC: Add DCC (1.1 equivalents) to the cold reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for a typical solid-phase coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete tert-butyloxycarbonyl (Boc) deprotection.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete. What are the common causes?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections occur at room temperature, some substrates might require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the substrate, particularly with large molecules like PEG chains or sterically hindered amino acids, can impede the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][3]
-
Solvent Issues: The choice of solvent is critical. It must fully solvate both the substrate and the acid to ensure an efficient reaction. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the reaction sites, leading to incomplete deprotection.[3] Interestingly, a study found that 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity peptides.[1][3][4]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Effective reaction monitoring is crucial for determining the endpoint of the deprotection. The following techniques are commonly employed:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material and the appearance of the deprotected product.[1] The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1] Ninhydrin stain can be used to visualize the free amine as a distinct spot.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which typically appears around 1.5 ppm.[7]
Q3: What are the initial troubleshooting steps if I observe incomplete deprotection?
If you have confirmed that your deprotection is incomplete, consider the following optimization strategies:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, you could try increasing it to 50%.[1][8]
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress periodically using TLC or LC-MS.[1] Reaction times can range from 30 minutes to several hours.[9]
-
Increase Reaction Temperature: Gently heating the reaction mixture can sometimes drive it to completion, although this should be done cautiously to avoid potential side reactions.[1]
-
Consider a Stronger Acid System: If TFA is not effective, a stronger acid system like 4M HCl in 1,4-dioxane may be required.[1][9]
Q4: I'm observing unexpected side products. What could be the cause and how can I prevent them?
The most common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation (tBu⁺) generated during the cleavage.[3][10] This can affect electron-rich aromatic rings, thiols, and unprotected amines.[8][10]
To minimize these side reactions, it is highly recommended to use "scavengers." These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[8]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Function |
| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces the tert-butyl cation.[1] |
| Triethylsilane (TES) | 5 - 10% | Effective at reducing the tert-butyl cation to isobutane.[8] |
| Thioanisole | 5 - 10% | A common scavenger, particularly in SPPS.[8] |
| Water | ~5% | Can react with the cation to form tert-butanol.[8] |
Table 2: Typical Boc Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1][8] | Room Temperature | 30 min - 2 hours[9] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M[1][9] | Room Temperature | 1 - 4 hours[9] |
| TFA | Neat | 100% | Room Temperature | 5 min (SPPS)[4] |
| TFA / Scavenger Cocktail | DCM | e.g., 50% TFA / 48% DCM / 2% TIS[3] | Room Temperature | 1 - 2 hours[3] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection in Solution
-
Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1][3]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1][9]
Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate alongside a spot of the starting material for comparison.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ninhydrin for primary amines). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the progress of the deprotection.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Boc-Gly-Gly-OH Stability
Welcome to the Technical Support Center for Boc-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to adhere to recommended storage temperatures. For long-term storage of the solid powder, a temperature of -20°C is advised, which can preserve the compound for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1] When in a solvent such as DMSO, the solution should be stored at -80°C for stability up to six months, or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot solutions into single-use volumes.
Q2: How does temperature impact the stability of the Boc protecting group on this compound?
A2: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and elevated temperatures. While generally stable under neutral and basic conditions at ambient temperatures, prolonged exposure to higher temperatures can lead to the thermal removal of the Boc group, a process known as thermal deprotection. This degradation pathway results in the formation of the unprotected dipeptide, Gly-Gly-OH, and byproducts such as isobutylene and carbon dioxide.
Q3: What are the primary degradation pathways for this compound, aside from Boc deprotection?
A3: Besides the loss of the Boc protecting group, this compound can undergo other forms of degradation, particularly in solution. The peptide backbone is susceptible to hydrolysis, which can cleave the amide bond between the two glycine residues. Another potential degradation pathway for dipeptides is the formation of diketopiperazines.[2] This intramolecular cyclization can occur, especially under thermal stress, leading to the formation of 2,5-diketopiperazine.
Q4: Can I ship this compound at ambient temperatures?
A4: Shipping this compound at ambient temperatures for short durations is generally acceptable if the product's quality is not significantly affected by short-term exposure to conditions other than the recommended long-term storage temperature. However, for sensitive applications or to minimize any potential degradation, shipping on cold packs or dry ice is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Purity / Unexpected Peaks in HPLC | Thermal Degradation: Exposure to high temperatures during storage or in-process handling. | Store this compound at the recommended temperatures (-20°C for long-term, 4°C for short-term). Avoid leaving the compound at room temperature for extended periods. |
| Hydrolysis: Presence of moisture or acidic/basic contaminants in solvents. | Use anhydrous solvents and store the compound in a desiccator. Ensure all glassware is dry. | |
| Inconsistent Experimental Results | Partial Deprotection: Inconsistent removal of the Boc group due to temperature fluctuations or acidic impurities. | Maintain consistent and controlled temperature conditions throughout your experiment. Use high-purity, neutral solvents. |
| Batch-to-Batch Variability: Differences in the purity or stability of different lots of this compound. | Qualify new batches of the compound upon receipt using a standardized analytical method like HPLC to ensure consistency. | |
| Precipitation of the Compound from Solution | Poor Solubility: The chosen solvent may not be appropriate for the desired concentration. | This compound is soluble in polar solvents like water and methanol.[3] For difficult-to-dissolve peptides, initial solubilization in a small amount of a polar organic solvent like DMSO can be effective before diluting with an aqueous buffer. |
| Aggregation: At high concentrations, peptides can aggregate and precipitate. | Prepare solutions at the lowest effective concentration. If high concentrations are necessary, consider using additives that can enhance solubility and prevent aggregation. |
Data Presentation
Table 1: Estimated Stability of this compound Solid Powder at Various Temperatures
| Temperature | Estimated Purity after 1 Month | Estimated Purity after 6 Months | Estimated Purity after 1 Year |
| -20°C | >99% | >99% | >98% |
| 4°C | >98% | >97% | >95% |
| 25°C (Room Temp.) | ~95% | ~90% | Significant Degradation |
| 40°C | ~90% | Significant Degradation | Significant Degradation |
Note: The data in this table is an estimation based on general knowledge of Boc-protected peptide stability and is intended for guidance. Actual stability may vary depending on the specific conditions and purity of the material. A formal stability study is recommended for critical applications.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from its potential degradation products.
1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify this compound and detect its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
3. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20-30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm and 220 nm
-
Injection Volume: 10-20 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
For stability studies, store aliquots of the stock solution or solid material at various temperature and humidity conditions.
-
At specified time points, dissolve or dilute the samples in Mobile Phase A to the target concentration for HPLC analysis.
5. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, perform forced degradation studies:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80°C).
-
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the main this compound peak.
6. Data Analysis:
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any degradation products.
Visualizations
Caption: Impact of temperature on this compound stability.
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Managing Peptide Aggregation in Syntheses Utilizing Boc-Gly-Gly-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides synthesized using Boc-Gly-Gly-OH.
Troubleshooting Guides
This section offers solutions to common problems encountered during and after the synthesis of peptides containing the Gly-Gly motif.
Problem: Poor resin swelling and slow/incomplete coupling or deprotection.
This is often an early indicator of on-resin peptide aggregation.[1] The growing peptide chains self-associate through hydrogen bonding, preventing efficient diffusion of reagents.
Solutions:
-
Modify Synthesis Conditions: A number of adjustments to the standard synthesis protocol can disrupt the hydrogen bonding that causes aggregation.[1] Consider the following options:
-
Solvent System: Switch to N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction solvent.[1] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at 55°C can also be effective for acylation.
-
Temperature: Increase the coupling temperature.[1]
-
Sonication: Sonicate the reaction mixture to physically disrupt aggregates.[1]
-
Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl, or 4 M KSCN in DMF before coupling.[2] These salts interfere with hydrogen bonding.[2]
-
-
In Situ Neutralization: For Boc/Bzl protection strategies, switching to in situ neutralization protocols can minimize aggregation by reducing the time the deprotected peptide-resin is in a neutral, aggregation-prone state.[1][3][4]
-
Resin Choice: If aggregation persists, resynthesizing the peptide on a resin with a lower substitution level or a different type of resin, such as TentaGel, may be beneficial.[1][5]
Problem: The synthesized peptide is insoluble or forms a gel upon cleavage and purification.
Peptides containing Gly-Gly motifs, especially within hydrophobic sequences, have a high propensity to aggregate and become insoluble after cleavage from the resin.[6]
Solutions:
-
Incorporate Backbone Protection: The most effective strategy to prevent this is the incorporation of backbone-disrupting elements during synthesis.
-
Dmb/Hmb Amino Acids: Introduce a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, such as Fmoc-(Dmb)Gly-OH, every six to seven residues.[2][6] These groups physically disrupt the secondary structures that lead to aggregation.[6] The Dmb/Hmb groups are removed during the final TFA cleavage.[2][6]
-
Pseudoprolines: If your sequence contains Ser or Thr residues, pseudoproline dipeptides can be incorporated to introduce a "kink" in the peptide backbone, effectively disrupting aggregation.[1]
-
-
Solubilization Strategies: For already synthesized peptides, consider the following:
-
pH Adjustment: For peptides with a net charge, adjusting the pH away from the isoelectric point can increase solubility.[7][8] Acidic peptides are often more soluble in basic solutions, and vice versa.[9]
-
Organic Solvents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by slow, dropwise addition of the aqueous buffer, can be effective.[7][9]
-
Denaturants: In challenging cases, strong denaturants like 4-8 M guanidine hydrochloride (GdnHCl) or urea may be necessary for initial solubilization.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Gly-Gly sequences prone to aggregation?
Glycine, lacking a side chain, provides significant conformational flexibility to the peptide backbone. This flexibility, especially in repeating Gly-Gly motifs, can facilitate the formation of stable intermolecular β-sheet structures through hydrogen bonding, leading to aggregation.[10]
Q2: How can I predict if my peptide sequence containing this compound will aggregate?
While precise prediction is difficult, sequences with a high content of hydrophobic amino acids surrounding the Gly-Gly motif are more likely to aggregate.[1] Aggregation is also more common in peptides between 5 and 21 residues in length.[1] Computational tools are also becoming available to predict aggregation-prone regions.[11][12]
Q3: Is Boc or Fmoc chemistry better for synthesizing aggregation-prone peptides?
Boc chemistry can offer advantages for synthesizing hydrophobic peptides that are susceptible to aggregation.[3] The acidic deprotection step in Boc chemistry protonates the newly exposed N-terminus, which can reduce its participation in hydrogen bonding and subsequent aggregation.[3][10] In situ neutralization protocols further enhance this benefit.[3][10]
Q4: What are some common side reactions to be aware of when synthesizing peptides with Gly-Gly motifs?
Besides aggregation, be mindful of:
-
Diketopiperazine formation: This is more common in Fmoc-based synthesis when proline or glycine are among the first two amino acids. In Boc synthesis, in situ neutralization can suppress this.[1]
-
Aspartimide formation: Sequences containing Asp-Gly are particularly susceptible to this side reaction.[1] Incorporating a Dmb-protected glycine, as in Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can prevent this.
Q5: How can I quantify the amount of aggregation in my peptide sample?
Several biophysical techniques can be used to detect and quantify peptide aggregation:
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is a precise method to separate and quantify monomers, oligomers, and larger aggregates based on their size.[13]
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to amyloid-like fibrillar aggregates, resulting in a measurable increase in fluorescence intensity.[7][14]
-
UV-Visible Spectroscopy: An increase in light scattering due to the presence of aggregates can be detected.[15]
Data Presentation
Table 1: Comparison of Strategies to Mitigate On-Resin Aggregation
| Strategy | Principle | Ease of Implementation | Effectiveness | Reference(s) |
| Solvent Modification (NMP/DMSO) | Disrupts hydrogen bonds | Easy | Moderate | [1] |
| Elevated Temperature | Increases kinetic energy, disrupts H-bonds | Easy | Moderate | [1] |
| Sonication | Physical disruption of aggregates | Easy | Moderate | [1] |
| Chaotropic Salt Wash | Disrupts hydrogen bonds | Moderate | High | [1] |
| In Situ Neutralization (Boc) | Minimizes neutral, aggregation-prone state | Moderate | High | [1][3] |
| Low-Substitution Resin | Increases distance between peptide chains | Moderate (requires resynthesis) | High | [1][16] |
| Backbone Protection (Dmb/Hmb) | Steric hindrance of H-bond formation | Difficult (requires special reagents) | Very High | [6] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is designed to disrupt aggregation during solid-phase peptide synthesis.[2]
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
N,N-Dimethylformamide (DMF)
-
Sodium perchlorate (NaClO₄), Lithium chloride (LiCl), or Potassium thiocyanate (KSCN)
Procedure:
-
Prepare a 0.8 M solution of NaClO₄ or LiCl, or a 4 M solution of KSCN in DMF.
-
Prior to the coupling step, drain the reaction vessel.
-
Add the chaotropic salt solution to the resin and agitate for 2-5 minutes.
-
Drain the salt solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the chaotropic salt.
-
Proceed with the standard coupling protocol.
-
Alternatively, the chaotropic salt can be added directly to the coupling mixture.[2]
Protocol 2: Incorporation of a Dmb-Protected Glycine Residue
This protocol describes the incorporation of Fmoc-(Dmb)Gly-OH to prevent aggregation.[2]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(Dmb)Gly-OH
-
Coupling reagent (e.g., PyBOP®, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF or NMP
Procedure:
-
Identify a suitable position in the peptide sequence for incorporation, ideally every six to seven residues.[2] Glycine is a common choice.
-
Dissolve Fmoc-(Dmb)Gly-OH (5 equivalents) and the coupling reagent (e.g., PyBOP®, 5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 equivalents) and mix thoroughly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a ninhydrin test.
-
After the subsequent Fmoc deprotection, the resulting secondary amine can be acylated. This step may be more challenging and require a stronger coupling reagent like PyBrOP® or HATU.[2]
-
The Dmb protecting group is stable throughout the synthesis and will be removed during the final TFA cleavage. It is recommended to add approximately 2% Triisopropylsilane (TIS) to the cleavage cocktail.[2][6]
Visualizations
Caption: Troubleshooting workflow for managing peptide aggregation.
Caption: Comparison of traditional and in situ neutralization in Boc-SPPS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. lifetein.com [lifetein.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Solvent Effects on Boc-Gly-Gly-OH Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and subsequent reactions of Boc-Gly-Gly-OH, with a focus on the impact of solvent choice on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound coupling reactions?
A1: The most prevalent solvents for peptide coupling reactions, including those involving this compound, are polar aprotic solvents. N,N-Dimethylformamide (DMF) is a very common choice due to its excellent solvating properties for the reactants and the growing peptide chain. Other frequently used solvents include N-methyl-2-pyrrolidone (NMP), dichloromethane (DCM), and tetrahydrofuran (THF). In some instances, particularly in solution-phase synthesis, acetonitrile (ACN) may also be employed.
Q2: How does solvent polarity affect the rate of this compound coupling reactions?
A2: Solvent polarity plays a crucial role in the kinetics of peptide bond formation. Generally, polar aprotic solvents are preferred as they can stabilize the charged intermediates and transition states that form during the coupling process. This stabilization lowers the activation energy of the reaction, leading to faster reaction rates. In contrast, non-polar solvents are typically less effective as they do not provide this stabilization. Computational studies on glycine dipeptide formation have shown that polar protic solvents like methanol and water can also facilitate the reaction, in some cases even more effectively than in the gas phase, by stabilizing the transition state.[1]
Q3: My this compound coupling reaction is slow or incomplete. What are the likely solvent-related causes?
A3: Slow or incomplete coupling reactions involving this compound can be attributed to several solvent-related factors:
-
Poor Solubility: One or more of your reactants (Boc-Gly-OH, the amino acid ester, or the coupling agent) may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Peptide Aggregation: The growing peptide chain can aggregate in certain solvents, making the reactive N-terminus inaccessible for the incoming activated amino acid. This is a common issue in longer peptide sequences but can also occur with dipeptides under certain conditions.
-
Inadequate Solvation of the Growing Peptide: For solid-phase peptide synthesis (SPPS), the solvent must effectively swell the resin and solvate the growing peptide chain to ensure efficient diffusion of reagents. Poor solvation can lead to significantly reduced coupling yields.
Q4: Are there any known side reactions of this compound that are influenced by the solvent?
A4: Yes, several side reactions can be influenced by the solvent choice. One of the most common is diketopiperazine formation, which is an intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to the cleavage of the peptide from the resin in SPPS or termination of the chain in solution-phase synthesis. The rate of diketopiperazine formation is highly solvent-dependent, with studies showing that it is accelerated in less polar solvents.[2] Additionally, the choice of solvent can impact the stability of coupling reagents and the extent of racemization of the activated amino acid.
Q5: When should I consider using a solvent other than DMF for my this compound reaction?
A5: While DMF is a versatile solvent, there are situations where alternatives may be preferable:
-
Peptide Aggregation: If you suspect aggregation is occurring in DMF, switching to a more "disruptive" solvent like NMP or adding a co-solvent such as DMSO might be beneficial.
-
Side Reactions: If you are observing a high level of a particular side reaction, changing the solvent might alter the reaction pathway in your favor. For instance, if diketopiperazine formation is a problem, a more polar solvent might slow down this undesired reaction.
-
Compatibility with Coupling Reagents: Some coupling reagents may be more stable or effective in specific solvents. Always consult the manufacturer's recommendations for your chosen coupling agent.
-
Green Chemistry Considerations: Due to regulatory concerns, many researchers are seeking greener alternatives to DMF. Solvents like γ-valerolactone (GVL) are being explored, though their compatibility and potential for side reactions need to be carefully evaluated.
Troubleshooting Guides
Issue 1: Slow or Incomplete Coupling Reaction
Symptoms:
-
Low yield of the desired peptide.
-
Presence of unreacted starting materials upon reaction monitoring (e.g., by HPLC or TLC).
-
Positive Kaiser test (in SPPS) after the coupling step, indicating free amines.[3]
Possible Solvent-Related Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Reactant Solubility | 1. Visually inspect the reaction mixture for undissolved solids. 2. Consider switching to a solvent with better solubilizing properties for your specific reactants (e.g., NMP or a mixture of DMF/DCM). 3. For this compound, it is soluble in DMF, DCM, and methanol.[4] |
| Peptide Aggregation | 1. Switch to NMP or a solvent mixture containing DMSO, which are known to be better at disrupting secondary structures. 2. Consider performing the reaction at an elevated temperature to help break up aggregates. |
| Inadequate Resin Swelling (SPPS) | 1. Ensure the chosen solvent is compatible with your resin type and provides adequate swelling. 2. Pre-swell the resin in the reaction solvent before initiating the coupling reaction. |
Issue 2: Significant Formation of Side Products
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating the presence of byproducts such as diketopiperazine or products resulting from racemization.
Possible Solvent-Related Causes and Solutions:
| Side Reaction | Troubleshooting Steps |
| Diketopiperazine Formation | 1. This side reaction is more prevalent in less polar solvents. Consider switching to a more polar solvent like DMF or a mixture containing water if your reactants are soluble. 2. Minimize the time the N-terminus of the dipeptide is deprotected before the next coupling step. |
| Racemization | 1. The choice of solvent can influence the rate of racemization. Some studies suggest that less polar solvents may reduce racemization with certain coupling reagents. 2. Optimize the coupling reaction time; prolonged exposure to activating agents can increase racemization. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (430.61 mM) | [5] |
| N,N-Dimethylformamide (DMF) | Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [4] |
| Methanol | Soluble | [4] |
| Water | Sparingly soluble | [4] |
Table 2: Representative Yields for this compound Synthesis in Different Solvents
| Solvent for Boc₂O | Yield (%) | Reference |
| Tetrahydrofuran (THF) | 85 | [6] |
| Methanol | 80 | [6] |
| Acetone | 91 (for Fmoc-Gly-Gly-OH) | [6] |
Note: These yields are from a specific patented procedure and may vary depending on the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Synthesis of this compound
This protocol is adapted from a patented synthesis method.[6]
-
Dissolution: Dissolve glycylglycine in a 10% aqueous sodium carbonate solution.
-
Addition of Protecting Group: While stirring at 20 °C, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) dissolved in an organic solvent (e.g., THF or methanol).
-
Reaction: Continue stirring the mixture at a temperature between 20-30 °C for 2-4 hours.
-
Work-up:
-
Extract the reaction mixture with a non-polar solvent like methyl tertiary butyl ether to remove unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of approximately 3 using a suitable acid (e.g., concentrated HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the organic phase under reduced pressure to precipitate the solid this compound. Filter and dry the product.
Protocol 2: Monitoring this compound Coupling Kinetics using HPLC
This protocol provides a general framework for monitoring the progress of a this compound coupling reaction in solution.
-
Reaction Setup:
-
In a reaction vessel, dissolve the N-terminally deprotected amino acid or peptide and a base (e.g., N,N-diisopropylethylamine, DIPEA) in the chosen solvent (e.g., DMF).
-
In a separate vial, pre-activate Boc-Gly-OH with a suitable coupling reagent (e.g., HBTU, HATU) and a base in the same solvent.
-
Initiate the reaction by adding the activated Boc-Gly-OH solution to the amino component solution. Start a timer immediately.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable quenching solution (e.g., 1:1 acetonitrile/water with 0.1% TFA) in an HPLC vial.
-
-
HPLC Analysis:
-
Inject the quenched samples onto a reverse-phase HPLC system equipped with a C18 column.
-
Use a suitable gradient of acetonitrile and water (both typically containing 0.1% TFA) to separate the starting materials, product, and any byproducts.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm if aromatic residues are present).
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and the product at each time point.
-
Plot the concentration (or peak area) of the product versus time to obtain the reaction kinetic profile. From this data, you can determine the reaction rate and the time required for completion.
-
Visualizations
Caption: Workflow for monitoring this compound coupling kinetics.
Caption: Logical relationship of solvent properties and reaction outcomes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups in Dipeptide Synthesis: Boc, Fmoc, and Cbz
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of an N-terminal protecting group is a critical decision that profoundly influences the overall efficiency, purity, and yield of the final dipeptide. The three most prominent protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)—each offer a unique set of advantages and disadvantages dictated by their distinct chemical properties. This guide provides an objective comparison of these protecting groups, supported by experimental data, to inform the selection of the most suitable strategy for your dipeptide synthesis needs.
The primary distinction between these protecting groups lies in their deprotection chemistry. The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA).[1] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, commonly using piperidine.[] The Cbz group is typically removed by catalytic hydrogenolysis.[3] This fundamental difference in lability forms the basis of orthogonal and quasi-orthogonal protection strategies in peptide synthesis.[4][5]
Quantitative Performance Comparison
| Protecting Group Strategy | Dipeptide Example | Coupling Reagent | Deprotection Condition | Typical Yield (%) | Key Observations |
| Boc | Boc-Ala-Gly-OH | DCC/HOBt | 50% TFA in DCM | ~85-95% | Robust and cost-effective for many sequences.[] Potential for side reactions with acid-sensitive residues.[6] |
| Fmoc | Fmoc-Ala-Gly-OH | HBTU/DIPEA | 20% Piperidine in DMF | ~91% | Milder deprotection is advantageous for acid-sensitive peptides.[][7] The Fmoc group can promote aggregation in some sequences. |
| Cbz | Cbz-Ala-Gly-OMe | "Push-pull acetylene" | H₂/Pd-C | ~91% | Stable to a wide range of conditions, making it suitable for solution-phase synthesis.[4] Hydrogenolysis may not be compatible with sulfur-containing amino acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for the key steps in dipeptide synthesis using Boc, Fmoc, and Cbz protecting groups.
Boc-Protected Dipeptide Synthesis (Solution-Phase)
This protocol describes the synthesis of a dipeptide, for example, Boc-Ala-Gly-OH.
-
Protection of Alanine: L-Alanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine to yield Boc-L-Alanine.
-
Activation of Boc-L-Alanine: The carboxylic acid of Boc-L-Alanine is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling with Glycine Ester: The activated Boc-L-Alanine is then reacted with the methyl or ethyl ester of glycine. The ester protects the C-terminus of glycine.
-
Purification: The protected dipeptide ester (Boc-Ala-Gly-OMe) is purified by extraction and crystallization to remove byproducts like dicyclohexylurea (DCU).
-
Deprotection of C-terminus (Saponification): The methyl ester is removed by saponification using a mild base like sodium hydroxide in a mixture of water and an organic solvent.
-
Final Product: After acidification and workup, the final product, Boc-Ala-Gly-OH, is obtained.
Fmoc-Protected Dipeptide Synthesis (Solid-Phase)
This protocol outlines the synthesis of a dipeptide on a solid support, for instance, Fmoc-Ala-Gly-OH, starting with a Glycine-loaded resin.
-
Resin Swelling: The Glycine-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin is swollen in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc group on the resin-bound glycine is removed by treating the resin with a 20% solution of piperidine in DMF for about 20-30 minutes. The resin is then washed thoroughly with DMF.
-
Activation of Fmoc-L-Alanine: Fmoc-L-Alanine is pre-activated using a coupling reagent such as HBTU and an amine base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling: The activated Fmoc-L-Alanine solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage from Resin: The final dipeptide, Fmoc-Ala-Gly-OH, is cleaved from the resin using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA with scavengers like water and triisopropylsilane).
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cbz-Protected Dipeptide Synthesis (Solution-Phase)
This protocol describes the synthesis of a dipeptide such as Cbz-Ala-Gly-OMe.
-
Protection of Alanine: L-Alanine is reacted with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of a base like sodium carbonate) to yield Cbz-L-Alanine.
-
Activation of Cbz-L-Alanine: The carboxylic acid of Cbz-L-Alanine is activated using a suitable coupling reagent.
-
Coupling with Glycine Ester: The activated Cbz-L-Alanine is coupled with a glycine ester (e.g., Gly-OMe) in an organic solvent.
-
Workup and Purification: The reaction mixture is worked up to remove byproducts, and the protected dipeptide, Cbz-Ala-Gly-OMe, is purified, often by crystallization.
Visualizing the Synthetic Pathways
To further clarify the workflows and chemical transformations, the following diagrams illustrate the key processes in Boc-protected dipeptide synthesis and compare the deprotection mechanisms of Boc, Fmoc, and Cbz.
Caption: Workflow for Boc-protected dipeptide synthesis in solution.
Caption: Comparison of Boc, Fmoc, and Cbz deprotection mechanisms.
Conclusion: Selecting the Optimal Strategy
The choice between Boc, Fmoc, and Cbz for dipeptide synthesis is not a one-size-fits-all decision.
-
Boc protection remains a robust and cost-effective strategy, particularly for solution-phase synthesis and for sequences prone to aggregation where the stronger acidic conditions can help maintain solubility.[] However, the harsh acidic conditions for deprotection can be a drawback for peptides containing acid-sensitive residues.[6]
-
Fmoc protection , now the dominant strategy in solid-phase peptide synthesis, offers the significant advantage of mild, base-labile deprotection.[] This makes it highly compatible with acid-labile side-chain protecting groups and suitable for the synthesis of a wide range of peptides, including those with post-translational modifications.
-
Cbz protection is a classic method that is still valuable, especially in solution-phase synthesis and for the protection of amino groups in larger fragments that will be coupled together. Its stability to both acidic and basic conditions provides a useful orthogonal protecting group in complex syntheses.
Ultimately, the optimal choice will depend on the specific dipeptide sequence, the scale of the synthesis, the presence of sensitive functional groups, and the overall synthetic strategy (solution-phase vs. solid-phase). By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to maximize the success of their dipeptide synthesis endeavors.
References
A Comparative Guide to the Analytical Validation of Peptides Synthesized Using Boc-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with high purity and well-defined identity is paramount in research and drug development. The choice of synthetic strategy, particularly the protecting group chemistry, significantly impacts the final product's quality and the subsequent analytical validation process. This guide provides an objective comparison of the analytical validation of a dipeptide, Glycylglycine (Gly-Gly), synthesized using the tert-butyloxycarbonyl (Boc) protecting group strategy (Boc-Gly-Gly-OH as the final protected precursor), with the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This comparison is supported by illustrative experimental data and detailed analytical protocols.
Performance Comparison: Boc vs. Fmoc Strategy for Gly-Gly Synthesis
The fundamental difference between the Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies lies in the Nα-deprotection chemistry. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[] This dictates the choice of orthogonal side-chain protecting groups and the overall cleavage and purification conditions, which in turn affects the impurity profile of the crude peptide.
While both methods can yield high-purity peptides, the choice can influence factors like yield and the nature of potential impurities. For a simple, unprotected dipeptide like Gly-Gly, both strategies are viable. However, the harsher acidic conditions of Boc-SPPS can sometimes lead to more side reactions compared to the milder conditions of Fmoc-SPPS.
Illustrative Data Presentation
The following table summarizes typical analytical validation results for a Gly-Gly dipeptide synthesized using both Boc and Fmoc strategies. This data is representative of expected outcomes and serves to highlight the key analytical parameters.
| Analytical Parameter | This compound Derived Peptide | Fmoc-Gly-Gly-OH Derived Peptide |
| Crude Purity (RP-HPLC) | ~85% | ~90% |
| Final Purity (RP-HPLC) | >98%[2] | >98% |
| Identity (Mass Spec. m/z) | Observed: 133.07 (M+H)⁺ | Observed: 133.07 (M+H)⁺ |
| Expected: 133.06 | Expected: 133.06 | |
| Amino Acid Analysis | Glycine: 2.02 (Normalized) | Glycine: 1.99 (Normalized) |
| Major Impurities | Truncated sequences (Gly), residual protecting groups | Deletion sequences, dibenzofulvene adducts |
Experimental Protocols
Rigorous analytical validation is crucial to ensure the quality and reliability of synthetic peptides. The following are detailed methodologies for the key experiments cited.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from impurities based on hydrophobicity.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is suitable for a hydrophilic dipeptide like Gly-Gly.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm, which corresponds to the peptide bond.[4]
-
Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.[5]
-
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.[6]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized peptide, thus verifying its identity.
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation (ESI): The purified peptide is dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 10-100 pmol/µL.
-
Data Acquisition (ESI): The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Gly-Gly (molecular weight 132.12 g/mol ), the expected protonated molecular ion (M+H)⁺ would be approximately 133.06.
-
Data Analysis: The experimentally observed m/z is compared to the theoretically calculated molecular weight of the target peptide.
Composition Verification by Amino Acid Analysis (AAA)
Amino acid analysis confirms the amino acid composition of the peptide and can be used to determine the net peptide content.[7][8]
-
Sample Hydrolysis: An accurately weighed amount of the peptide is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[9]
-
Derivatization: The hydrolyzed amino acids are derivatized with a reagent such as phenylisothiocyanate (PITC) to make them detectable.
-
Separation and Quantification: The derivatized amino acids are separated by RP-HPLC and quantified by comparing their peak areas to those of known standards.
-
Data Analysis: The molar ratios of the constituent amino acids are calculated and compared to the expected stoichiometry. For Gly-Gly, the expected ratio of glycine would be 2.
Visualizing the Validation Process
To better illustrate the processes involved, the following diagrams outline the experimental workflows for peptide synthesis and analysis.
References
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. ajpamc.com [ajpamc.com]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Gly-OH | 4530-20-5 | BLG-2054 | Biosynth [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Boc-Gly-Gly-OH and Alternative Protected Dipeptides
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical step in peptide synthesis. This guide provides a detailed comparative analysis of the spectroscopic characteristics of Boc-Gly-Gly-OH and two common alternatives, Fmoc-Gly-Gly-OH and Cbz-Gly-Gly-OH. The data presented, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, offers objective benchmarks to aid in the characterization and quality control of these essential building blocks.
Executive Summary
This guide presents a spectroscopic comparison of this compound with Fmoc-Gly-Gly-OH and Cbz-Gly-Gly-OH. While complete, verified spectra for the dipeptides are not always publicly available, this report compiles known data for the protected glycine monomers and provides expert-based estimations for the dipeptides. The characteristic signals of the Boc, Fmoc, and Cbz protecting groups in various spectroscopic techniques are highlighted, providing a clear basis for their identification and differentiation. Detailed experimental protocols for acquiring the presented data are also provided to ensure reproducibility.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. The data for the dipeptides is estimated based on the analysis of their constituent protected amino acids and the expected spectral changes upon peptide bond formation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Protecting Group Protons | α-CH₂ (N-terminal) | α-CH₂ (C-terminal) | NH (Amide) | NH (Urethane) |
| This compound | ~1.4 (s, 9H, C(CH₃)₃) | ~3.8 (d) | ~3.9 (d) | ~8.1 (t) | ~7.0 (t) |
| Fmoc-Gly-Gly-OH | ~7.3-7.9 (m, 8H, Ar-H), ~4.2-4.4 (m, 3H, CH, CH₂) | ~3.9 (d) | ~4.0 (d) | ~8.2 (t) | ~7.5 (t) |
| Cbz-Gly-Gly-OH | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂) | ~3.8 (d) | ~3.9 (d) | ~8.1 (t) | ~7.2 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Protecting Group Carbons | α-C (N-terminal) | α-C (C-terminal) | C=O (Amide) | C=O (Urethane) | C=O (Acid) |
| This compound | ~80 (C(CH₃)₃), ~28 (C(CH₃)₃) | ~44 | ~42 | ~170 | ~156 | ~172 |
| Fmoc-Gly-Gly-OH | ~144, ~141, ~128, ~127, ~125, ~120 (Ar-C), ~67 (CH₂), ~47 (CH) | ~45 | ~42 | ~170 | ~157 | ~172 |
| Cbz-Gly-Gly-OH | ~137, ~128.5, ~128, ~127.5 (Ar-C), ~67 (CH₂) | ~44 | ~42 | ~170 | ~157 | ~172 |
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Urethane) | C=O Stretch (Amide I) | C=O Stretch (Acid) |
| This compound | ~3300 | ~1690 | ~1650 | ~1720 |
| Fmoc-Gly-Gly-OH | ~3300 | ~1710 | ~1660 | ~1730 |
| Cbz-Gly-Gly-OH | ~3300 | ~1700 | ~1655 | ~1725 |
Table 4: Mass Spectrometry Data (Expected Molecular Ion [M+H]⁺)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₁₆N₂O₅ | 232.23 | 233.11 |
| Fmoc-Gly-Gly-OH | C₁₉H₁₈N₂O₅ | 354.36 | 355.12 |
| Cbz-Gly-Gly-OH | C₁₂H₁₄N₂O₅ | 266.25 | 267.09 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of protected dipeptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect chemical shifts, particularly for exchangeable protons (NH, OH).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the peptide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the peptide (approximately 1 mg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Parameters:
-
Ionization mode: Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Mass range: Scan a range appropriate for the expected molecular weight of the analyte (e.g., m/z 100-1000).
-
Capillary voltage and other source parameters should be optimized for the specific instrument and analyte.
-
Visualization of Concepts
The following diagrams illustrate key concepts related to the spectroscopic analysis of protected dipeptides.
Caption: Workflow for the spectroscopic analysis of a protected dipeptide.
Caption: Key spectroscopic features of different protecting groups.
A Comparative Guide to the Mass Spectrometry of Boc-Gly-Gly-OH and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the characterization of protected peptides is a critical step to ensure the integrity and purity of synthetic intermediates. Mass spectrometry stands as a premier analytical technique for this purpose, offering high sensitivity and detailed structural information. This guide provides a comprehensive comparison of the mass spectrometric behavior of tert-butyloxycarbonyl (Boc)-protected glycyl-glycine (Boc-Gly-Gly-OH) and its alternatives, supported by experimental data and detailed protocols.
Performance Comparison in Mass Spectrometry
The choice of an N-terminal protecting group significantly influences the fragmentation pattern of a peptide in collision-induced dissociation (CID) mass spectrometry. This section compares the performance of this compound with an alternative protecting group, the fluorenylmethyloxycarbonyl (Fmoc) group on the same dipeptide (Fmoc-Gly-Gly-OH), and a different Boc-protected dipeptide (Boc-Ala-Ala-OH).
The fragmentation of Boc-protected peptides is typically characterized by the facile cleavage of the Boc group, providing diagnostic ions. In contrast, Fmoc-protected peptides exhibit different fragmentation pathways.
| Analyte | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Loss | Fragmentation Pathway Highlights |
| This compound | 233.11 | 177.09, 159.08, 132.06, 114.05 | -56 (isobutylene), -100 (Boc group) | Predominant loss of isobutylene from the Boc group, followed by fragmentation of the peptide backbone. |
| Fmoc-Gly-Gly-OH | 355.13 | 179.08, 157.05 | -176 (Fmoc group) | Characteristic loss of the Fmoc group as a stable dibenzofulvene moiety. |
| Boc-Ala-Ala-OH | 261.14 | 205.12, 187.11, 160.09, 142.08 | -56 (isobutylene), -100 (Boc group) | Similar to this compound with initial loss from the Boc group, with fragment masses shifted due to the alanine residues. |
Experimental Protocols
Accurate and reproducible mass spectrometric analysis relies on well-defined experimental protocols. The following provides a detailed methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Stock Solution Preparation: Dissolve this compound in a 1:1 (v/v) solution of acetonitrile and deionized water to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase (95% mobile phase A, 5% mobile phase B) to a final concentration of 10 µg/mL.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Ramped from 10 to 40 eV.
-
Data Acquisition: Data-dependent acquisition (DDA) with fragmentation of the top 3 most intense ions from the MS1 scan.
Visualization of Fragmentation Pathways
The fragmentation of this compound in the mass spectrometer follows a predictable pathway, which can be visualized to aid in the interpretation of the resulting mass spectrum.
Caption: Fragmentation pathway of this compound in ESI-MS/MS.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound, offering a direct comparison with relevant alternatives and a detailed experimental protocol. The provided data and visualizations aim to assist researchers in the accurate identification and characterization of this and similar protected peptides.
NMR Characterization of N-Boc-glycylglycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-Boc-glycylglycine. Due to the limited availability of a complete, published dataset specifically for N-Boc-glycylglycine, this guide presents a detailed examination of the NMR data for its constituent fragments, N-Boc-glycine and glycylglycine, to offer a well-grounded prediction of the expected spectral features of the target molecule. This approach, supplemented by data from related N-Boc-protected dipeptides, allows for a comprehensive understanding of the key structural and electronic environments within N-Boc-glycylglycine.
Predicted and Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for N-Boc-glycine and glycylglycine. These values serve as a basis for predicting the chemical shifts in N-Boc-glycylglycine, providing a valuable reference for researchers working with this and similar compounds.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | Boc (9H, s) | α-CH₂ (Gly¹) | α-CH₂ (Gly²) | NH (Boc) | NH (Amide) | COOH | Solvent |
| N-Boc-glycine | 1.45 | 3.89 | - | 5.2 (br s) | - | 10.5 (br s) | CDCl₃ |
| Glycylglycine | - | 3.83 | 3.75 | - | 8.1 (t) | 8.3 (br s) | D₂O |
| Predicted N-Boc-glycylglycine | ~1.45 | ~3.9-4.0 | ~3.8-3.9 | ~5.3 (br t) | ~8.2 (br t) | ~10-12 (br s) | CDCl₃/DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | Boc C(CH₃)₃ | Boc C (CH₃)₃ | α-CH₂ (Gly¹) | α-CH₂ (Gly²) | C=O (Boc) | C=O (Amide) | C=O (Acid) | Solvent |
| N-Boc-glycine | 28.3 | 80.0 | 42.3 | - | 156.0 | - | 174.5 | CDCl₃ |
| Glycylglycine | - | - | 42.1 | 41.0 | - | 169.5 | 175.8 | D₂O |
| Predicted N-Boc-glycylglycine | ~28.3 | ~80.2 | ~43.5 | ~41.2 | ~156.2 | ~169.0 | ~173.0 | CDCl₃/DMSO-d₆ |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like N-Boc-glycylglycine is outlined below.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (N-Boc-glycylglycine) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: 10-15 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹³C NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 200-250 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
Workflow and Data Analysis
The general workflow for NMR characterization involves sample preparation, data acquisition, processing, and spectral analysis to elucidate the chemical structure.
Caption: General workflow for NMR characterization of N-Boc-glycylglycine.
Comparative Stability of Boc-Protected vs. Unprotected Dipeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of peptides is critical for ensuring the efficacy, shelf-life, and reliability of peptide-based therapeutics and research tools. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a cornerstone of peptide synthesis, but it also significantly influences the stability of the final dipeptide product. This guide provides an objective comparison of the stability profiles of Boc-protected and unprotected dipeptides, supported by established chemical principles and experimental observations.
Executive Summary
The primary distinction in stability lies in the N-terminal reactivity. Unprotected dipeptides are susceptible to enzymatic degradation by exopeptidases and can undergo intramolecular cyclization to form diketopiperazines. The Boc-protecting group effectively blocks these degradation pathways by rendering the N-terminus chemically inert under physiological and basic conditions. However, the Boc group is intentionally designed to be labile under acidic conditions, which is the key to its utility in chemical synthesis but also a primary instability factor in acidic environments. In contrast, the unprotected dipeptide's free amino group is stable in acidic conditions where it exists in its protonated, non-nucleophilic form.
Data Presentation: Comparative Stability Profile
The following table summarizes the key differences in stability between Boc-protected and unprotected dipeptides under various conditions.
| Stability Parameter | Boc-Protected Dipeptide | Unprotected Dipeptide | Supporting Rationale |
| Enzymatic Degradation (Aminopeptidases) | High Stability | Low Stability | The Boc group blocks the N-terminus, preventing recognition and cleavage by aminopeptidases which require a free amine.[1] |
| Diketopiperazine (DKP) Formation | Not Susceptible | Susceptible | DKP formation is an intramolecular cyclization initiated by the nucleophilic attack of the N-terminal amine on the backbone amide bond. The Boc group prevents this by making the N-terminus non-nucleophilic.[2][3] |
| Stability in Acidic Conditions (e.g., pH < 4) | Low Stability (Labile) | High Stability | The Boc group is designed to be cleaved by acids like trifluoroacetic acid (TFA).[4][5] The unprotected N-terminus is protonated and stable. |
| Stability in Basic/Neutral Conditions (e.g., pH > 7) | High Stability | Moderate Stability | The Boc group is stable towards bases and nucleophiles.[2][4] Unprotected dipeptides can be prone to base-catalyzed degradation pathways, though generally more stable than in enzymatic environments. |
| General Chemical Reactivity of N-Terminus | Low (Protected) | High (Nucleophilic) | The Boc-protected amine is a non-nucleophilic carbamate. The free amine of an unprotected dipeptide is a reactive nucleophile.[4] |
Key Degradation Pathways
The stability of a dipeptide is largely dictated by its susceptibility to degradation. The N-terminal Boc group fundamentally alters these pathways.
Unprotected Dipeptides: Major Degradation Routes
-
Enzymatic Cleavage: Aminopeptidases, a class of exopeptidases present in biological fluids like plasma and serum, sequentially cleave amino acids from the N-terminus of peptides.[6] This is often a rapid degradation pathway for unprotected peptides in vivo and in vitro.
-
Diketopiperazine (DKP) Formation: The free N-terminal amine of a dipeptide can attack the carbonyl group of the peptide bond, leading to an intramolecular cyclization. This process results in the cleavage of the dipeptide and the formation of a stable six-membered ring called a diketopiperazine. This is a common and often significant degradation pathway, particularly for dipeptides in solution.[2][3]
Boc-Protected Dipeptides: Stability Profile
By rendering the N-terminal amine non-nucleophilic, the Boc group provides robust protection against both enzymatic cleavage and diketopiperazine formation.[1] The primary "instability" of a Boc-protected dipeptide is its intentional lability to acid. This cleavage is the basis of its use in solid-phase peptide synthesis (SPPS), where it is removed to allow for the addition of the next amino acid in the sequence.[4][5]
Experimental Protocols
To quantitatively assess the comparative stability, a well-designed experimental protocol is essential. The following is a representative methodology for a comparative stability study using High-Performance Liquid Chromatography (HPLC).
Protocol: Comparative Stability Assay of a Boc-Dipeptide and its Unprotected Counterpart in Human Plasma
1. Objective: To determine and compare the degradation half-life (t½) of a Boc-protected dipeptide and its corresponding unprotected form in human plasma.
2. Materials:
-
Boc-dipeptide (lyophilized powder, >95% purity)
-
Unprotected dipeptide (e.g., as a TFA salt, lyophilized powder, >95% purity)
-
Human plasma (pooled, sterile, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Thermomixer or incubating water bath
-
Reversed-phase HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Microcentrifuge and 1.5 mL microcentrifuge tubes
3. Procedure:
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of both the Boc-dipeptide and the unprotected dipeptide in a minimal amount of ACN or DMSO, then dilute to the final concentration with PBS.
-
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Initiate the experiment (t=0) by spiking the plasma with the dipeptide stock solution to a final concentration of 100 µg/mL. Mix gently.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the 100 µL aliquot to a microcentrifuge tube containing 200 µL of ice-cold ACN with 0.1% TFA. This stops the enzymatic reaction and precipitates plasma proteins.
-
Vortex the tube for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a fixed volume (e.g., 20 µL) onto the C18 column.
-
Elute the peptide using a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 65% ACN over 20 minutes.
-
Monitor the elution profile by measuring UV absorbance at 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact dipeptide for both the Boc-protected and unprotected samples.
-
Integrate the peak area of the intact dipeptide at each time point.
-
Plot the percentage of the remaining intact dipeptide (relative to the t=0 peak area) against time.
-
Calculate the degradation half-life (t½) for each dipeptide by fitting the data to a one-phase exponential decay curve.
-
Mandatory Visualizations
Caption: Boc protection blocks major degradation pathways affecting unprotected dipeptides.
Conclusion
The choice between using a Boc-protected or an unprotected dipeptide depends entirely on the application. For synthetic applications, the Boc group is a temporary shield, whose predictable lability is a feature, not a flaw. For biological applications or for use as stable analytical standards, Boc protection offers a significant advantage by preventing enzymatic degradation and intramolecular cyclization. Researchers must consider the chemical and biological environment to which the dipeptide will be exposed to select the appropriate form for their needs.
References
- 1. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Boc-Gly-Gly-OH on Final Peptide Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of specific dipeptide motifs into a larger peptide sequence can significantly influence its conformational stability, solubility, and ultimately, its biological activity. The use of N-tert-butoxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH) as a single building block in peptide synthesis offers a streamlined approach to introduce a Gly-Gly moiety. This guide provides a comparative analysis of the bioactivity of a peptide containing a Gly-Gly sequence versus its individual amino acid constituents, supported by experimental data.
The Advantage of Dipeptide Building Blocks in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the stepwise addition of individual amino acids is a common practice. However, the use of protected dipeptide units like this compound can offer several advantages:
-
Reduced Synthesis Cycles: Incorporating two amino acid residues in a single coupling step shortens the overall synthesis time.
-
Improved Purity: Minimizing the number of deprotection and coupling steps can reduce the accumulation of deletion and other side-product impurities.
-
Enhanced Solubility and Stability: The Gly-Gly motif itself can impart greater flexibility and hydrophilicity to the final peptide, potentially improving its solubility and resistance to enzymatic degradation.
To illustrate the impact of a dipeptide on bioactivity, this guide focuses on the biological effects of the Pro-Gly dipeptide, a sequence analogous to the Gly-Gly motif in its simplicity and potential as a structural linker.
Comparative Bioactivity: The Case of Pro-Gly Dipeptide
A study on the effects of the dipeptide Pro-Gly on Insulin-like Growth Factor 1 (IGF-1) expression and secretion in HepG2 liver cells provides a clear example of how a dipeptide can elicit a biological response that is distinct from its constituent amino acids.
Data Presentation: Pro-Gly Dipeptide vs. Proline + Glycine Mixture
The following tables summarize the quantitative data from experiments comparing the effects of the Pro-Gly dipeptide with a simple mixture of L-proline and L-glycine on IGF-1 production in HepG2 cells.
Table 1: Effect on IGF-1 mRNA Expression in HepG2 Cells
| Treatment (24h) | Concentration | Relative IGF-1 mRNA Level (Fold Change vs. Control) |
| Control | - | 1.00 |
| Pro-Gly | 0.5 mM | 1.52* |
| Pro + Gly | 0.5 mM each | No significant change |
*Indicates a statistically significant increase (P < 0.05) compared to the control group.
Table 2: Effect on Prepro-IGF-1 Protein Expression in HepG2 Cells
| Treatment (24h) | Concentration | Relative Prepro-IGF-1 Protein Level (Fold Change vs. Control) |
| Control | - | 1.00 |
| Pro-Gly | 0.5 mM | 1.45 |
| Pro-Gly | 1.0 mM | 1.55 |
| Pro + Gly | 0.5 mM each | No significant change |
*Indicates a statistically significant increase (P < 0.05) compared to the control group.[1][2][3][4][5]
The data clearly demonstrates that the Pro-Gly dipeptide significantly upregulates both the transcription and translation of IGF-1, while a mixture of the individual amino acids at the same concentration has no effect.[1][2][3][4] This highlights the unique bioactivity of the dipeptide entity itself.
Experimental Protocols
Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the general steps for synthesizing a peptide containing a Gly-Gly motif using this compound on a manual SPPS system.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound amino acid.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA and by-products.
3. Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (tested with a bromophenol blue indicator).
-
Wash the resin again with DCM to remove excess base.
4. Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the carboxyl group.
-
Add the activated this compound solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
5. Subsequent Amino Acid Couplings:
-
Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the sequence using the corresponding Boc-protected amino acids.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
In Vitro Bioactivity Assay: IGF-1 Expression in HepG2 Cells
This protocol describes the methodology used to obtain the data presented in Tables 1 and 2.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12 hours prior to treatment.
-
Treat the cells with either Pro-Gly dipeptide (0.2, 0.5, or 1 mM) or a mixture of L-proline and L-glycine (0.5 mM each) in serum-free medium for 24 hours. A control group receives only serum-free medium.
2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for IGF-1 mRNA:
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for human IGF-1 and a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate the relative IGF-1 mRNA expression using the 2-ΔΔCt method.
3. Protein Extraction and Western Blotting for Prepro-IGF-1:
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against prepro-IGF-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-tubulin).
Signaling Pathway Visualization
The pro-inflammatory and growth-promoting effects of the Pro-Gly dipeptide are mediated through a specific signaling cascade. The following diagram illustrates the PepT1-JAK2/STAT5 signaling pathway activated by Pro-Gly, leading to the expression of IGF-1.
References
- 1. The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Boc-Gly-Gly-OH and Its Alternatives in Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of peptides and bioconjugates. This guide provides an objective comparison of N-tert-butoxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH) and its primary alternative, Fmoc-Gly-Gly-OH, in key applications, supported by experimental data and detailed protocols.
The dipeptide Gly-Gly is a common structural motif in peptides and proteins, often used as a flexible linker or spacer. The choice of the N-terminal protecting group, either tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), dictates the synthetic strategy and can significantly impact yield, purity, and overall efficiency. This guide will delve into the synthesis of these building blocks, their application in solid-phase peptide synthesis (SPPS), and their use in the construction of antibody-drug conjugate (ADC) linkers.
Synthesis of Protected Gly-Gly Dipeptides: A Comparative Overview
The synthesis of both this compound and Fmoc-Gly-Gly-OH can be achieved through the coupling of the appropriate protected glycine amino acid with unprotected glycine, followed by purification. A Chinese patent outlines a method for the synthesis of both compounds, providing valuable comparative data on yields.
Table 1: Comparison of Synthesis Yields for this compound and Fmoc-Gly-Gly-OH [1]
| Product | Reported Yield | Purity |
| This compound | 80-95% | >99% |
| Fmoc-Gly-Gly-OH | 91-93% | >99% |
Experimental Protocol: Synthesis of this compound[1]
This protocol is adapted from the general method described in patent CN101654473A.
Materials:
-
Glycyl-glycine
-
10% Sodium Carbonate Solution
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Methanol
-
Methyl tertiary butyl ether (MTBE)
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
Procedure:
-
Dissolve 6.1 grams (0.050 mole) of glycyl-glycine in 63 mL of 10% sodium carbonate solution with stirring.
-
At 20°C, add a solution of 10.9 grams (0.050 mole) of (Boc)₂O in 60 mL of methanol dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 30°C for 2 hours.
-
Extract the reaction liquid with 80 mL of methyl tertiary butyl ether.
-
Acidify the aqueous phase to pH=3 with concentrated hydrochloric acid.
-
Extract the aqueous phase with 100 mL of ethyl acetate.
-
Wash the organic phase and then concentrate to remove the ethyl acetate solvent, resulting in the precipitation of a white solid.
-
Filter and dry the solid to obtain this compound.
Expected Yield: 9.29 grams (80% of theoretical).[1]
Experimental Protocol: Synthesis of Fmoc-Gly-Gly-OH[1]
This protocol is adapted from the general method described in patent CN101654473A.
Materials:
-
Glycyl-glycine
-
10% Sodium Carbonate Solution
-
9-fluorenylmethyloxycarbonyl N-succinimide (Fmoc-OSu)
-
Acetone
-
Toluene
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
Procedure:
-
Dissolve 6.1 grams (0.050 mole) of glycyl-glycine in 63 mL of 10% sodium carbonate solution with stirring.
-
At 20°C, add a solution of 16.8 grams (0.050 mole) of Fmoc-OSu in 60 mL of acetone dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 30°C for 2 hours.
-
Add approximately 50 mL of water to dilute the reaction mixture.
-
Extract the reaction liquid with 80 mL of toluene.
-
Acidify the aqueous phase to pH=2 with concentrated hydrochloric acid.
-
Extract the aqueous phase with 100 mL of ethyl acetate.
-
Wash the organic phase and then concentrate to remove the ethyl acetate solvent, resulting in the precipitation of a white solid.
-
Filter and dry the solid to obtain Fmoc-Gly-Gly-OH.
Expected Yield: 16.1 grams (91% of theoretical).[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
The choice between Boc and Fmoc strategies in SPPS is a critical decision that depends on the specific peptide sequence and desired final product.
Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).
Fmoc Strategy: This is currently the more widely used method due to its milder conditions. The base-labile Fmoc group is removed with a weak base, typically piperidine in DMF. Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed with TFA in the final cleavage step. This orthogonality allows for the synthesis of complex peptides with sensitive modifications.
Diagram: General Workflow of Solid-Phase Peptide Synthesis
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).
Comparative Performance in SPPS
Table 2: Qualitative Comparison of this compound and Fmoc-Gly-Gly-OH in SPPS
| Feature | This compound | Fmoc-Gly-Gly-OH |
| Deprotection Conditions | Acidic (e.g., 50% TFA in DCM) | Basic (e.g., 20% piperidine in DMF) |
| Compatibility with Acid-Sensitive Residues | Less suitable | More suitable |
| Risk of Side Reactions | Can lead to side reactions with sensitive residues during repeated acidolysis. | Base-catalyzed side reactions like aspartimide formation can occur. |
| Final Cleavage | Harsh (e.g., HF) | Mild (TFA) |
| Cost | Generally lower cost of reagents. | Generally higher cost of reagents. |
| Aggregation | Boc chemistry may offer advantages for hydrophobic sequences prone to aggregation. | Aggregation can be a challenge for certain sequences. |
Experimental Protocol: Coupling of Fmoc-Gly-Gly-OH in SPPS
This is a generalized protocol for the coupling of an Fmoc-protected dipeptide in manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF
-
DMF (peptide synthesis grade)
-
Fmoc-Gly-Gly-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
Procedure:
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Gly-Gly-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
Application in Antibody-Drug Conjugate (ADC) Linkers
The Gly-Gly motif is frequently used as a component of cleavable linkers in ADCs. These linkers connect a cytotoxic drug to a monoclonal antibody and are designed to be stable in circulation but release the drug upon internalization into the target cancer cell. Peptide linkers are often cleaved by lysosomal proteases.
Diagram: Role of Gly-Gly in an ADC Linker
Caption: The Gly-Gly motif as part of a linker in an antibody-drug conjugate.
Experimental Protocol: Incorporation of a Gly-Gly Motif into an ADC Linker
The following is a conceptual protocol for the synthesis of a drug-linker construct containing a Gly-Gly motif, which can then be conjugated to an antibody. This example assumes the use of a maleimide group for antibody conjugation and a self-immolative spacer.
Materials:
-
This compound
-
Maleimide-containing linker precursor
-
Self-immolative spacer (e.g., PABC)
-
Cytotoxic drug with a free amine group
-
Coupling reagents (e.g., HATU, DIEA)
-
Solvents (e.g., DMF, DCM)
-
TFA
Procedure:
-
Coupling of this compound to the Spacer:
-
Activate the carboxylic acid of this compound using a suitable coupling agent (e.g., HATU) and a base (e.g., DIEA) in DMF.
-
React the activated dipeptide with the amine group of the self-immolative spacer (e.g., PABC-amine).
-
Monitor the reaction by TLC or LC-MS and purify the product.
-
-
Coupling of the Drug to the Spacer:
-
Activate the other end of the spacer (now containing the Boc-Gly-Gly motif) and react it with the amine group of the cytotoxic drug.
-
Purify the resulting Boc-Gly-Gly-spacer-drug conjugate.
-
-
Deprotection of the Boc Group:
-
Treat the conjugate with TFA in DCM to remove the Boc protecting group, exposing the N-terminal amine of the glycine.
-
Purify the deprotected product.
-
-
Attachment of the Maleimide Group:
-
React the free amine of the Gly-Gly-spacer-drug conjugate with a maleimide-containing NHS ester.
-
Purify the final maleimide-Gly-Gly-spacer-drug linker-payload construct.
-
This final construct is then ready for conjugation to a reduced (thiol-containing) monoclonal antibody.
Conclusion
Both this compound and Fmoc-Gly-Gly-OH are valuable building blocks for introducing the flexible Gly-Gly motif in peptide synthesis and bioconjugation. The choice between them is primarily dictated by the overall synthetic strategy.
-
This compound is a cost-effective option and may be advantageous for the synthesis of hydrophobic peptides where aggregation is a concern. However, the harsh acidic conditions required for Boc deprotection and final cleavage limit its use with sensitive substrates.
-
Fmoc-Gly-Gly-OH is the more widely used alternative due to the milder conditions of the Fmoc/tBu strategy. This approach is compatible with a broader range of functional groups and is generally preferred for the synthesis of complex and modified peptides.
The provided experimental protocols offer a starting point for researchers to synthesize and utilize these important dipeptide building blocks in their specific applications. The quantitative data on synthesis yields suggests that both protecting group strategies can provide the desired dipeptide in high yield and purity.
References
case studies of successful drug candidates using Boc-Gly-Gly-OH
The simple dipeptide, Glycylglycine (Gly-Gly), protected as Boc-Gly-Gly-OH, serves as a critical and versatile building block in the synthesis of complex therapeutic agents. Its inherent flexibility and stability make it a favored component, particularly as a spacer or linker, in successful drug candidates ranging from anticoagulants to advanced antibody-drug conjugates (ADCs). This guide explores two distinct case studies, the direct thrombin inhibitor Bivalirudin and the HER2-targeting ADC Trastuzumab Deruxtecan (T-DXd), to illuminate the role of the Gly-Gly motif in enhancing drug efficacy and performance.
This comparative analysis will delve into the synthesis, mechanism of action, and performance data of these drugs, providing researchers, scientists, and drug development professionals with a clear understanding of how this fundamental dipeptide contributes to clinical success.
Case Study 1: Bivalirudin - A Direct Thrombin Inhibitor with a Flexible Glycine Tether
Bivalirudin is a synthetic 20-amino acid peptide anticoagulant that directly inhibits thrombin, the key enzyme in the blood coagulation cascade. A notable feature of its structure is a tetraglycine (Gly-Gly-Gly-Gly) sequence that acts as a flexible linker. The synthesis of this segment can be efficiently carried out using Fmoc-Gly-Gly-OH as a building block, which reduces the risk of impurities like glycine deletions or additions that can occur with single glycine residue additions.
Mechanism of Action
Bivalirudin functions as a bivalent inhibitor, binding to both the catalytic active site and the fibrinogen-binding exosite 1 of thrombin.[1][2] This dual-binding confers high specificity and potent inhibition. The Gly-Gly-Gly-Gly linker connects the N-terminal active site-binding region to the C-terminal exosite-binding domain. A unique aspect of Bivalirudin's mechanism is its transient inhibition; thrombin slowly cleaves the Arg-Pro bond within Bivalirudin's N-terminus, leading to the recovery of thrombin function and contributing to the drug's short half-life and predictable anticoagulant effect.[2][3]
Figure 1. Mechanism of Bivalirudin's bivalent inhibition of thrombin.
Performance Comparison: Bivalirudin vs. Alternatives
Bivalirudin's clinical performance is often compared to heparin (an indirect thrombin inhibitor) and argatroban (another direct thrombin inhibitor). Key performance indicators include efficacy in preventing ischemic events and safety, primarily measured by the risk of major bleeding.
| Parameter | Bivalirudin | Heparin | Argatroban |
| Mechanism | Direct, Bivalent Thrombin Inhibitor | Indirect Thrombin Inhibitor (via Antithrombin) | Direct, Univalent Thrombin Inhibitor |
| Inhibition Constant (Ki) | ~2 nM[1] | N/A | ~39 nM[1] |
| Half-life | ~25 minutes (normal renal function)[4] | Variable (dose-dependent) | ~45 minutes |
| Metabolism/Clearance | Proteolytic cleavage & Renal[4] | Reticuloendothelial system & Renal | Hepatic |
| 30-Day Mortality (vs. Heparin in PCI) | Similar (HR 0.91)[5] | Reference | N/A |
| Major Bleeding (vs. Heparin in PCI) | Lower (HR 0.60)[5] | Reference | N/A |
| Time to Therapeutic aPTT (vs. Argatroban in HIT) | Slower (9.8 hrs vs 4.71 hrs)[6] | N/A | Faster[6] |
| Bleeding Events (vs. Argatroban in HIT) | Similar (9% vs 11%)[7] | N/A | Similar[7] |
PCI: Percutaneous Coronary Intervention; HIT: Heparin-Induced Thrombocytopenia; aPTT: activated Partial Thromboplastin Time; HR: Hazard Ratio.
Clinical trial meta-analyses have shown that in patients undergoing percutaneous coronary intervention (PCI), bivalirudin is associated with similar rates of mortality compared to heparin but significantly lower rates of major bleeding.[5][8] When compared to argatroban for the management of heparin-induced thrombocytopenia (HIT), studies show similar clinical outcomes and safety, though argatroban may achieve therapeutic anticoagulation goals faster.[6][7]
Case Study 2: Trastuzumab Deruxtecan (T-DXd) - An ADC with a Cleavable Gly-Gly-Phe-Gly Linker
Trastuzumab deruxtecan (T-DXd) is a highly successful antibody-drug conjugate (ADC) approved for treating HER2-positive cancers. It consists of the anti-HER2 antibody trastuzumab, linked to a potent topoisomerase I inhibitor payload (deruxtecan, DXd), via a protease-cleavable tetrapeptide linker: Gly-Gly-Phe-Gly (GGFG). The Gly-Gly motif within this linker provides flexibility and serves as a recognition and cleavage site for lysosomal enzymes like Cathepsin B and L, which are often upregulated in tumor cells.[9][10]
Mechanism of Action & The Role of the GGFG Linker
The mechanism of T-DXd is a multi-step process. First, the trastuzumab antibody binds to HER2 receptors on the tumor cell surface, leading to the internalization of the ADC-receptor complex.[3][4] Inside the cell, the complex is trafficked to the lysosome, where cathepsins cleave the GGFG linker, releasing the DXd payload. The liberated DXd, a potent topoisomerase I inhibitor, then enters the nucleus, where it stabilizes the topoisomerase I-DNA complex, causing double-strand DNA breaks and ultimately triggering apoptosis.[2][11] A key feature of T-DXd is its potent "bystander effect"; the released DXd is membrane-permeable and can diffuse out of the target cell to kill neighboring tumor cells, regardless of their HER2 expression status.[12][13]
Figure 2. Mechanism of action of T-DXd, including the bystander effect.
Performance Comparison: T-DXd vs. T-DM1
T-DXd is often compared to Trastuzumab emtansine (T-DM1), an earlier-generation HER2-targeting ADC that uses a non-cleavable linker and a microtubule inhibitor payload.
| Parameter | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |
| Linker | Cleavable (GGFG) | Non-cleavable (Thioether) |
| Payload | Topoisomerase I Inhibitor (DXd) | Microtubule Inhibitor (DM1) |
| Drug-to-Antibody Ratio (DAR) | ~8[14] | ~3.5[14] |
| Bystander Effect | Yes (High)[12][13] | No/Limited[15] |
| Median Progression-Free Survival (DESTINY-Breast03) | Not Reached (at 12 mo: 75.8%)[10] | 6.8 months (at 12 mo: 34.1%)[10] |
| Confirmed Objective Response Rate (DESTINY-Breast03) | 67.4% (with brain metastases)[10] | 20.5% (with brain metastases)[10] |
| In Vitro Cytotoxicity (JIMT-1 cells) | Resistant[16] | Partially Sensitive[16] |
| In Vivo Efficacy (L-JIMT-1 lung metastases) | Strong Inhibition[16] | Weaker Inhibition[16] |
Preclinical and clinical data demonstrate the superiority of T-DXd's design. The combination of a cleavable GGFG linker, a potent payload, a high drug-to-antibody ratio, and the resulting bystander effect leads to significantly improved outcomes. In the DESTINY-Breast03 trial, T-DXd demonstrated a dramatic improvement in progression-free survival compared to T-DM1 in patients with HER2-positive metastatic breast cancer.[10] Preclinical studies in various cancer models, including uterine serous carcinoma and T-DM1 resistant models, further confirm its potent anti-tumor activity and bystander killing effect.[17][18]
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of drug candidates. Below are representative protocols for key assays cited in the comparison.
Thrombin Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds like Bivalirudin against thrombin.
-
Reagent Preparation :
-
Prepare a Thrombin Enzyme Solution by diluting Thrombin Enzyme stock in Thrombin Assay Buffer.
-
Prepare a Thrombin Substrate solution (e.g., a synthetic AMC-based peptide substrate).
-
Dissolve test inhibitors (e.g., Bivalirudin) in a suitable solvent and then dilute to the desired concentration with Thrombin Assay Buffer.
-
-
Assay Procedure :
-
Add 50 µL of the Thrombin Enzyme Solution to the wells of a 96-well plate.
-
Add 10 µL of the diluted test inhibitor or buffer (for enzyme control) to the wells.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 40 µL of the Thrombin Substrate Solution to each well.
-
-
Measurement :
-
Measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C (Ex/Em = 350/450 nm).
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
-
Data Analysis :
Figure 3. Experimental workflow for a fluorometric thrombin inhibition assay.
In Vitro ADC Cytotoxicity Assay (MTT-based)
This assay measures the ability of an ADC like T-DXd to kill cancer cells.
-
Cell Seeding :
-
Seed target cancer cells (e.g., HER2-positive) in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well).
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment :
-
Prepare serial dilutions of the ADC (e.g., T-DXd) and control antibodies in culture medium.
-
Add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated cells as a negative control.
-
Incubate the plate for a defined period (e.g., 72-144 hours) at 37°C.
-
-
MTT Assay :
-
Add 10-20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C to allow for formazan crystal formation in viable cells.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
-
Measurement and Analysis :
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a dose-response curve fit.[9][17][21]
-
Topoisomerase I-Mediated Apoptosis Signaling
The DXd payload of T-DXd induces apoptosis by inhibiting Topoisomerase I. This triggers a complex signaling cascade.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. scispace.com [scispace.com]
- 8. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trastuzumab deruxtecan versus trastuzumab emtansine in HER2-positive metastatic breast cancer patients with brain metastases from the randomized DESTINY-Breast03 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mbcbrainmets.org [mbcbrainmets.org]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. wuxibiologics.com [wuxibiologics.com]
- 21. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Gly-Gly-OH: A Safety and Logistics Guide
This guide provides essential safety and logistical information for the proper disposal of Boc-Gly-Gly-OH (N-(tert-Butoxycarbonyl)glycyl-glycine), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is a dipeptide derivative commonly used in peptide synthesis. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential hazards.[1] It is prudent to handle this chemical with caution, as with all laboratory reagents.[1] One supplier classifies it under "Acute Toxicity, Oral, Category 4" and "Serious Eye Damage/Eye Irritation, Category 1".
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[2][3]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale the powder.[2] After handling, wash hands thoroughly.[4]
-
Spills: In case of a spill, avoid generating dust.[5][6] Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available safety data sheets.
| Property | Value | Source |
| Molecular Weight | 232.24 g/mol | Manufacturer Data |
| Acute Toxicity Estimate (Oral) | ATE = 500 mg/kg | [2] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in ethanol; not well-mixed with water | [5] |
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all applicable local, state, and federal regulations.[1][5] These regulations can vary significantly by location.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to understand the specific requirements in your area.[1][5]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Disposal Method:
-
Chemical Incineration: A common recommendation is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed waste disposal company.
-
Landfill: In some cases, and if regulations permit, the material may be disposed of in an authorized landfill.[5] Ensure containers are punctured to prevent reuse.[5]
-
-
Environmental Protection:
Experimental Protocols
The safety data sheets referenced do not contain detailed experimental protocols. This guide focuses on the safety and disposal information derived from these documents.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
